N-Benzyl paroxetine-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H26FNO3 |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
(3S,4R)-1-benzyl-4-(3,5-dideuterio-4-fluorophenyl)-3-[(2,2,4,7-tetradeuterio-1,3-benzodioxol-5-yl)oxymethyl]piperidine |
InChI |
InChI=1S/C26H26FNO3/c27-22-8-6-20(7-9-22)24-12-13-28(15-19-4-2-1-3-5-19)16-21(24)17-29-23-10-11-25-26(14-23)31-18-30-25/h1-11,14,21,24H,12-13,15-18H2/t21-,24-/m0/s1/i8D,9D,11D,14D,18D2 |
InChI-Schlüssel |
AGTKMLMRHVWXHN-OINCIFRJSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of N-Benzyl Paroxetine-d6 in Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical role of N-Benzyl paroxetine-d6 in the pharmacokinetic studies of paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI). The use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification of drugs in biological matrices. This document will detail the bioanalytical methodologies, present key quantitative data, and illustrate the experimental workflows integral to modern drug development.
Introduction to Paroxetine Pharmacokinetics
Paroxetine is an established antidepressant used in the treatment of various depressive and anxiety disorders. Its pharmacokinetic profile is characterized by good absorption after oral administration, followed by partially saturable first-pass metabolism in the liver. This metabolism is primarily mediated by the cytochrome P450 isoenzyme CYP2D6, leading to the formation of inactive metabolites. Paroxetine exhibits non-linear pharmacokinetics, meaning that higher doses can result in disproportionately greater plasma concentrations as the metabolic pathway becomes saturated. The mean elimination half-life is approximately 21 hours. Given the variability in its metabolism due to genetic polymorphisms of CYP2D6 and its non-linear kinetics, precise and accurate quantification of paroxetine in biological fluids is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
The Essential Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but is distinguishable by its mass-to-charge ratio (m/z).
This compound, a deuterium-labeled analog of paroxetine, serves as an exemplary internal standard for the quantification of paroxetine. By incorporating six deuterium (B1214612) atoms, its molecular weight is increased, allowing for distinct detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the unlabeled paroxetine. This ensures that it behaves similarly during extraction and chromatographic separation, effectively normalizing the analytical process and enhancing the precision and accuracy of the results.
Bioanalytical Methodology for Paroxetine Quantification
A robust and validated bioanalytical method is fundamental for reliable pharmacokinetic data. The following sections detail a typical experimental protocol for the quantification of paroxetine in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Liquid-Liquid Extraction (LLE)
A 96-well plate-based liquid-liquid extraction is an efficient method for isolating paroxetine and its internal standard from the plasma matrix.
Protocol:
-
To a 50 µL aliquot of human plasma sample in a 96-well plate, add 25 µL of the working internal standard solution (this compound).
-
Mix the samples thoroughly.
-
Add 1000 µL of ethyl acetate (B1210297) to each well and perform sample mixing to facilitate the extraction.
-
Centrifuge the 96-well plate to separate the organic and aqueous layers.
-
Transfer a portion of the supernatant (organic layer) to a new 96-well plate.
-
Evaporate the solvent to dryness.
-
Reconstitute the dried extract with 200 µL of the reconstitution solution (typically a mixture of the mobile phases).
Chromatographic Conditions
Reproducible chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.
| Parameter | Condition |
| Column | C18 Analytical Column |
| Mobile Phase A | Water with 20 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient |
| Injection Volume | 10 µL |
Mass Spectrometric Detection
The analysis is performed using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM) to ensure selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Paroxetine | 330.2 | 192.0 |
| This compound (IS) | 336.2 | 198.2 |
Instrumental Parameters:
| Parameter | Setting |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ionspray Voltage | 2000 V |
| Source Temperature | 600°C |
| Nebulizer Gas | 60 arbitrary units |
| Heater Gas | 65 arbitrary units |
| Curtain Gas | 30 arbitrary units |
| Collision Gas (N2) | 10 arbitrary units |
| Declustering Potential | 75 V |
| Collision Energy | 30 V |
Method Validation and Performance
A validated bioanalytical method ensures the reliability of the generated data. Key validation parameters for the quantification of paroxetine are summarized below.
| Validation Parameter | Typical Results |
| Linearity Range | 0.250 - 50.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.250 ng/mL |
| Inter-assay Precision (%CV) | 3.97% - 12.6% |
| Inter-assay Accuracy (%Bias) | -0.984% - 4.90% |
| Mean Recovery | ~80% |
Visualizing the Workflow and Pathways
To further elucidate the processes involved, the following diagrams illustrate the bioanalytical workflow, the chemical structures of paroxetine and its deuterated internal standard, and the metabolic pathway of paroxetine.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of paroxetine in pharmacokinetic studies. Its chemical and physical similarity to the parent drug ensures that it effectively accounts for variability throughout the analytical process. The detailed bioanalytical method presented herein, utilizing liquid chromatography-tandem mass spectrometry, provides the necessary sensitivity, selectivity, and robustness for reliable drug measurement in biological matrices. This technical guide underscores the importance of stable isotope-labeled internal standards in generating high-quality pharmacokinetic data, which is a cornerstone of modern drug development and clinical pharmacology.
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl Paroxetine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of N-Benzyl paroxetine-d6, a deuterated analog of a key intermediate in paroxetine (B1678475) chemistry. This document is intended for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry who require a stable-labeled internal standard or a tool compound for mechanistic studies.
Proposed Synthesis of this compound
The most straightforward approach to this compound is the direct N-alkylation of paroxetine with a deuterated benzyl (B1604629) halide. For the purpose of this guide, we will focus on the synthesis of N-(benzyl-d7)-paroxetine, a common and stable form of a deuterated benzyl group.
Reaction Scheme:
(-)-Paroxetine is reacted with benzyl-d7 bromide in the presence of a non-nucleophilic base, such as potassium carbonate, in an inert solvent like acetonitrile (B52724). The reaction proceeds via an SN2 mechanism where the secondary amine of the piperidine (B6355638) ring displaces the bromide from the deuterated benzyl bromide.
Quantitative Data for Synthesis
The following table summarizes the key quantitative parameters for the proposed synthesis of N-Benzyl paroxetine-d7.
| Parameter | Value |
| Starting Materials | |
| (-)-Paroxetine | 1.0 g (3.04 mmol) |
| Benzyl-d7 Bromide | 0.63 g (3.34 mmol) |
| Potassium Carbonate | 0.84 g (6.08 mmol) |
| Acetonitrile | 20 mL |
| Reaction Conditions | |
| Temperature | 60 °C |
| Reaction Time | 12-18 hours |
| Expected Product | |
| Product Name | N-(benzyl-d7)-Paroxetine |
| Molecular Formula | C26H19D7FNO3 |
| Molecular Weight | 428.55 g/mol |
| Theoretical Yield | 1.30 g |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
Experimental Protocol: Synthesis of N-(benzyl-d7)-Paroxetine
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (-)-paroxetine (1.0 g, 3.04 mmol) and anhydrous potassium carbonate (0.84 g, 6.08 mmol).
-
Solvent Addition: Add 20 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Add benzyl-d7 bromide (0.63 g, 3.34 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford N-(benzyl-d7)-paroxetine as a white to off-white solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized N-Benzyl paroxetine-d7. The following techniques are recommended.
Quantitative Characterization Data
The table below summarizes the expected data from the characterization of N-(benzyl-d7)-paroxetine.
| Technique | Parameter | Expected Value |
| Mass Spectrometry (ESI+) | [M+H]+ | m/z 429.2 |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | Peaks corresponding to paroxetine moiety; absence of benzyl proton signals |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | Peaks corresponding to paroxetine and benzyl carbons; C-D coupling may be observed |
| HPLC | Retention Time | Dependent on column and method; expected to be a single major peak |
| Purity | >98% |
Experimental Protocols: Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 295 nm.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage of the main product peak.
2.2.2. Mass Spectrometry (MS)
-
System: An electrospray ionization mass spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the mass spectrometer. The detection of the protonated molecular ion [M+H]+ at the expected m/z value confirms the molecular weight.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
System: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Procedure for ¹H NMR: Dissolve the sample in CDCl₃ and acquire the proton NMR spectrum. The absence of signals in the aromatic region corresponding to the benzyl protons and the methylene (B1212753) protons of the benzyl group, along with the presence of the characteristic paroxetine signals, confirms the structure.
-
Procedure for ¹³C NMR: Acquire the carbon-13 NMR spectrum. The spectrum should show signals for all carbon atoms in the molecule. The carbons attached to deuterium (B1214612) will show characteristic multiplets due to C-D coupling.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for N-Benzyl paroxetine-d7.
Paroxetine's Mechanism of Action
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the potent and specific inhibition of the serotonin transporter (SERT) in the presynaptic neuron.[3] This inhibition blocks the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[4][5] This enhanced serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects.[5]
Caption: Mechanism of action of Paroxetine as an SSRI.
References
- 1. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 2. WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 4. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of paroxetine and its 4-hydroxy-3-methoxy metabolite in plasma by high-performance liquid chromatography/electrospray ion trap mass spectrometry: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Isotopic Labeling of N-Benzyl Paroxetine-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the isotopic labeling of N-Benzyl paroxetine-d6, a critical analytical standard in pharmaceutical research and development. This document details the synthesis, characterization, and application of this stable isotope-labeled compound, with a focus on its role in quantitative bioanalytical assays.
Introduction to N-Benzyl Paroxetine (B1678475) and Isotopic Labeling
N-Benzyl paroxetine is a derivative of paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI) widely used in the treatment of depressive and anxiety disorders. In the context of drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate and precise quantification of drug candidates and their metabolites in biological matrices. This compound serves as an ideal internal standard for mass spectrometry-based bioanalysis of N-Benzyl paroxetine and related compounds. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.
Synthesis and Isotopic Labeling of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a deuterated paroxetine core followed by N-benzylation. While a specific, detailed protocol for this compound is not extensively published, a logical synthetic pathway can be constructed based on known methods for the synthesis of deuterated paroxetine analogs and standard N-alkylation reactions.
Proposed Synthesis of the Paroxetine-d6 Core
The commercially available Paroxetine-d6 HCl has the molecular formula C₁₉H₁₄D₆FNO₃·HCl, indicating that the six deuterium atoms are located on the paroxetine molecule itself. Based on synthetic strategies for other deuterated paroxetine analogs, the deuterium atoms are likely incorporated into metabolically active sites to alter fragmentation patterns in mass spectrometry and potentially to create novel drug candidates with altered metabolic profiles. A plausible approach involves the deuteration of key precursors.
Experimental Protocol: Synthesis of a Deuterated Paroxetine Intermediate
A potential route to a deuterated paroxetine precursor involves the use of deuterated reagents in the early stages of the synthesis. For instance, the reduction of a suitable intermediate can be performed using a deuterium source.
-
Preparation of a Deuterated Precursor: A key intermediate in many paroxetine syntheses is (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine. Deuterium atoms can be introduced at various positions depending on the desired labeling pattern.
-
Deuterium Labeling via Reduction: A common strategy for introducing deuterium is through the reduction of a carbonyl or an ester group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄).
-
Purification: The deuterated intermediate is purified using standard chromatographic techniques, such as column chromatography, to ensure high chemical and isotopic purity.
N-Benzylation of the Paroxetine-d6 Core
Once the paroxetine-d6 core is synthesized and purified, the final step is the attachment of the benzyl (B1604629) group to the piperidine (B6355638) nitrogen.
Experimental Protocol: N-Benzylation
-
Reaction Setup: In a suitable reaction vessel, the deuterated paroxetine (as the free base) is dissolved in an aprotic solvent such as acetonitrile (B52724) or dimethylformamide.
-
Addition of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.
-
Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified by column chromatography to yield this compound.
Synthesis Pathway Diagram
Caption: Proposed synthetic route for this compound.
Application in Bioanalytical Methods
This compound is primarily used as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of N-Benzyl paroxetine in biological samples such as plasma, serum, and urine.
Principle of Stable Isotope Dilution Analysis
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporated isotopes. It is added to the biological sample at a known concentration at the beginning of the sample preparation process. The SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. Any sample loss during extraction, or variations in instrument response, will affect both the analyte and the SIL-IS to the same extent. The ratio of the analyte's signal to the SIL-IS's signal is used for quantification, leading to highly accurate and precise results.
Experimental Protocol: Bioanalytical Method using LC-MS/MS
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add 10 µL of a working solution of this compound (the internal standard) at a known concentration.
-
Perform protein precipitation by adding 300 µL of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor specific mass transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.
-
LC-MS/MS Workflow Diagram
Caption: A typical workflow for bioanalysis using a deuterated internal standard.
Data Presentation
Quantitative data for this compound is crucial for its application as an internal standard. The following tables summarize key parameters.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₀D₆FNO₃ |
| Molecular Weight | ~425.54 g/mol |
| Isotopic Purity | Typically >98% |
| Chemical Purity | Typically >98% |
Table 2: Mass Spectrometry Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Benzyl Paroxetine | 420.2 | 192.1 |
| This compound | 426.2 | 198.1 |
Note: The exact mass transitions should be optimized for the specific instrument and conditions being used. The precursor ion for this compound is expected to be 6 mass units higher than the unlabeled compound. The fragmentation pattern will depend on the location of the deuterium labels.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of N-Benzyl paroxetine in biological matrices. Its synthesis involves the preparation of a deuterated paroxetine core followed by N-benzylation. When used as an internal standard in LC-MS/MS-based bioanalytical methods, it compensates for variability in sample preparation and instrument response, ensuring the integrity of pharmacokinetic and other drug development studies. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working in the field of drug metabolism and pharmacokinetics.
N-Benzyl Paroxetine-d6: A Comprehensive Technical Guide for its Application as a Stable Isotope Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of N-Benzyl paroxetine-d6 as a stable isotope-labeled internal standard in the quantitative bioanalysis of paroxetine (B1678475). Paroxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other neurological disorders. Accurate quantification of paroxetine in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a deuterated internal standard such as this compound is the gold standard for achieving the highest level of accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.
Core Principles of Stable Isotope Labeled Internal Standards
In quantitative mass spectrometry, an internal standard (IS) is essential to correct for variability throughout the analytical process, including sample preparation, injection volume, and instrument response. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization characteristics, thus compensating for matrix effects and other sources of analytical error.
Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the most effective type of IS. Their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they behave similarly during extraction and chromatography. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical behavior allows for highly accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal remains constant even with variations in sample handling and instrument performance.
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for this compound.
The synthesis would likely involve the N-alkylation of the secondary amine of the paroxetine molecule with a deuterated benzyl (B1604629) halide, such as benzyl-d7 bromide, in the presence of a base and a suitable solvent. The resulting crude this compound would then be purified using standard techniques like column chromatography to yield the final high-purity internal standard.
Bioanalytical Methodology for Paroxetine Quantification
The use of this compound as an internal standard is integral to robust and reliable LC-MS/MS methods for the quantification of paroxetine in biological matrices such as human plasma.
Experimental Workflow
A typical experimental workflow for the analysis of paroxetine in plasma samples is depicted below:
Caption: General experimental workflow for paroxetine bioanalysis.
Detailed Experimental Protocol
The following protocol is a representative example of an LC-MS/MS method for the quantification of paroxetine in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Paroxetine: m/z 330.1 → 192.1this compound: m/z 426.2 → 282.2 (hypothetical) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation Data
A bioanalytical method utilizing a stable isotope-labeled internal standard must be rigorously validated to ensure its reliability. The following tables summarize typical validation parameters for a paroxetine assay.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | r² |
| Paroxetine | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| Low QC (0.3) | < 10 | ± 10 |
| Mid QC (15) | < 8 | ± 8 |
| High QC (80) | < 8 | ± 8 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Paroxetine | 85 - 115 | > 70 |
Paroxetine Metabolism
Understanding the metabolic fate of paroxetine is crucial for interpreting pharmacokinetic data. Paroxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[1][2][3] The major metabolic pathway involves oxidation of the methylenedioxy group to a catechol intermediate, which is then further metabolized via methylation and conjugation.[1]
Caption: Major metabolic pathway of paroxetine.
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of paroxetine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability, leading to high-quality data that is essential for drug development and clinical research. The methodologies and data presented in this guide provide a comprehensive overview for researchers and scientists working with paroxetine, ensuring the generation of reliable and reproducible results.
References
physicochemical properties of N-Benzyl paroxetine-d6 for analytical use
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of N-Benzyl paroxetine-d6, a crucial isotopically labeled internal standard for the accurate quantification of N-Benzyl paroxetine (B1678475) and related compounds in complex biological matrices. This document outlines its structural details, physicochemical characteristics, and provides a foundational experimental protocol for its use in analytical methodologies.
Core Physicochemical Properties
For the purpose of this guide, data for the closely related trans N-Benzyl Paroxetine and its d4 analog are presented to provide a reliable reference point.
| Property | Value | Source |
| Chemical Name | (3S,4R)-1-(benzyl-d6)-3-((benzo[d][1][2]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine | Inferred |
| Synonyms | This compound | Common |
| Molecular Formula | C₂₆H₂₀D₆FNO₃ | Inferred |
| Molecular Weight | ~425.55 g/mol | Inferred |
| CAS Number | Not available | N/A |
| Appearance | Likely an off-white to pale yellow solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile (B52724) | Inferred |
| Storage | Store at 2-8°C, protected from light and moisture | Standard practice |
Reference Data for Related Compounds:
| Property | trans N-Benzyl Paroxetine | trans N-Benzyl Paroxetine-d4 |
| Molecular Formula | C₂₆H₂₆FNO₃ | C₂₆H₂₂D₄FNO₃ |
| Molecular Weight | 419.49 g/mol | 423.51 g/mol |
| CAS Number | 105813-14-7 | 1217614-37-3 |
Synthesis Pathway
The synthesis of this compound would logically follow the established synthetic routes for paroxetine and its derivatives, with the key difference being the use of a deuterated benzylating agent. A plausible synthetic scheme would involve the benzylation of the piperidine (B6355638) nitrogen of a suitable paroxetine precursor with a deuterated benzyl (B1604629) halide.
Caption: Conceptual synthesis pathway for this compound.
Recommended Analytical Workflow
This compound is primarily designed for use as an internal standard in quantitative bioanalytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its ability to mimic the analyte of interest throughout the sample preparation and analysis process, correcting for variability.
Caption: General analytical workflow for quantification using this compound.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This section provides a foundational protocol for the determination of an analyte using this compound as an internal standard. This protocol should be optimized and fully validated according to regulatory guidelines (e.g., FDA, EMA) for specific applications.
1. Materials and Reagents
-
This compound (Internal Standard, IS)
-
Analyte of interest (e.g., N-Benzyl paroxetine)
-
Control biological matrix (e.g., human plasma)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 ACN:Water) to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock solution in the same solvent.
3. Sample Preparation
-
To 100 µL of the biological matrix (blank, calibration standard, or unknown sample), add 10 µL of the Internal Standard Working Solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (protein precipitation).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for analysis.
4. LC-MS/MS Conditions (Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for the analyte and this compound must be optimized.
5. Method Validation The analytical method must be validated for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Conclusion
This compound serves as an indispensable tool for the accurate and precise quantification of N-Benzyl paroxetine in a research and drug development setting. Its use as an internal standard in LC-MS/MS methodologies helps to mitigate analytical variability, ensuring the generation of high-quality, reliable data. The information and protocols provided in this guide offer a solid foundation for the implementation of this critical reagent in analytical workflows. Researchers are encouraged to perform thorough method development and validation to ensure optimal performance for their specific application.
References
The Role of N-Benzyl Paroxetine-d6 in Advancing Paroxetine Metabolite Identification Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2] Understanding its metabolic fate within the human body is crucial for optimizing therapeutic outcomes and ensuring patient safety. The primary route of paroxetine metabolism involves oxidation, methylation, and conjugation, leading to various metabolites that are generally considered pharmacologically inactive.[3][4] Accurate identification and quantification of these metabolites in complex biological matrices are paramount in drug metabolism and pharmacokinetic (DMPK) studies.[5]
Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in mass spectrometry-based quantification. This technical guide focuses on the application of N-Benzyl paroxetine-d6, a deuterated analogue of paroxetine, as an internal standard for the definitive identification and quantification of paroxetine metabolites. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This guide will provide an in-depth overview of the metabolic pathways of paroxetine, detailed experimental protocols for metabolite identification using this compound, and a summary of relevant quantitative data.
Paroxetine Metabolism: A Complex Pathway
Paroxetine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2D6.[5][6] The metabolic pathway is initiated by the demethylenation of the methylenedioxy group, forming a catechol intermediate. This catechol is then subject to O-methylation and subsequent conjugation with glucuronic acid and sulfate.[1][3] The resulting metabolites are more polar and are readily excreted from the body.[1]
The major metabolites of paroxetine have been identified and are considered to have minimal pharmacological activity, possessing less than 2% of the parent compound's potency as a serotonin reuptake inhibitor.[1]
The Role of this compound as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, but be distinguishable by its mass.
This compound serves as an excellent internal standard for paroxetine metabolite studies for several reasons:
-
Structural Similarity: Its core structure is nearly identical to paroxetine, ensuring similar extraction recovery and chromatographic behavior.
-
Mass Differentiation: The six deuterium atoms increase its mass by six daltons, allowing for clear differentiation from the unlabeled paroxetine and its metabolites by the mass spectrometer.
-
Co-elution: Due to its structural similarity, it is expected to co-elute with paroxetine, providing effective normalization.
-
Stability: Deuterium is a stable isotope, ensuring that the labeled standard does not degrade or exchange with protons during sample processing and analysis.
Experimental Protocols
The following is a representative protocol for the identification of paroxetine metabolites in human plasma using this compound as an internal standard.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected metabolite levels).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common choice. The gradient is optimized to achieve good separation of paroxetine and its metabolites.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for paroxetine and its metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions are monitored for paroxetine, its expected metabolites, and this compound.
-
Collision Energy: Optimized for each analyte to achieve the most abundant and specific fragment ions.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from LC-MS/MS methods for the analysis of paroxetine. While specific data for this compound is not publicly available, these values, obtained using paroxetine-d6, provide a representative expectation for a well-developed assay.
Table 1: LC-MS/MS Method Parameters for Paroxetine Quantification
| Parameter | Value | Reference |
| Linear Range | 0.250 - 50.0 ng/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [7] |
| Inter-assay Precision (%CV) | 3.97% - 12.6% | [7] |
| Inter-assay Accuracy (%Bias) | -0.984% - 4.90% | [7] |
Table 2: Representative MRM Transitions for Paroxetine and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Paroxetine | 330.0 | 192.0 | [8] |
| Paroxetine-d6 (Internal Standard) | 336.0 | 192.0 | Hypothesized |
| This compound (Internal Standard) | 426.2 | To be determined | Hypothesized |
Note: The MRM transition for this compound is hypothesized and would need to be determined experimentally.
Conclusion
This compound is a valuable tool for the accurate and reliable identification and quantification of paroxetine metabolites. Its use as an internal standard in LC-MS/MS-based DMPK studies allows researchers to overcome the challenges associated with sample matrix effects and variability in sample preparation, leading to high-quality data. The methodologies and principles outlined in this technical guide provide a solid foundation for drug development professionals to design and execute robust bioanalytical assays for paroxetine and its metabolites, ultimately contributing to a better understanding of its pharmacology and ensuring its safe and effective use.
References
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. longdom.org [longdom.org]
- 8. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Use of Deuterated Standards in Antidepressant Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical analysis, the accurate and precise quantification of antidepressant drugs in biological matrices is paramount for clinical efficacy, pharmacokinetic studies, and regulatory compliance. This technical guide provides an in-depth exploration of the use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of antidepressants. Stable isotope-labeled internal standards are widely recognized as the gold standard in quantitative mass spectrometry, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1] This document details the core principles, experimental protocols, and data validation parameters, underscoring the indispensable role of these standards in generating robust and reliable bioanalytical data.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification results in a compound that is chemically and physically almost identical to the analyte of interest but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[1][2] The fundamental principle is that the deuterated standard, when added to a sample at the beginning of the analytical process, will behave identically to the target analyte throughout sample preparation, chromatography, and ionization.[1][3]
Key Advantages:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[4] Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][4]
-
Compensation for Sample Preparation Variability: Losses can occur during various stages of sample preparation, such as extraction and reconstitution.[2] The deuterated standard compensates for these losses, as the ratio of the analyte to the standard remains constant.[2]
-
Improved Accuracy and Precision: By mitigating variability, the use of deuterated standards significantly enhances the accuracy and precision of the analytical method. For example, in the analysis of the immunosuppressant sirolimus, switching to a deuterium-labeled standard improved the coefficient of variation (CV) from a range of 7.6%-9.7% to 2.7%-5.7%.[1]
Experimental Workflow and Methodologies
The analysis of antidepressants in biological matrices typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
The primary goals of sample preparation are to extract the analytes from the complex biological matrix, remove interfering substances, and concentrate the sample.[5] Common techniques for antidepressant analysis include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate analytes from a liquid sample. It is a widely used technique for the analysis of antidepressants in biological samples.[6][7]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step and has been successfully applied to the analysis of antidepressants in various biological matrices.[8]
Detailed Protocol for Solid-Phase Extraction (SPE):
-
Sample Pre-treatment: To 300 µL of whole blood, add the deuterated internal standard.[7]
-
Extraction: The sample is then loaded onto an SPE cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: The antidepressants and their deuterated standards are eluted from the cartridge with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and then reconstituted in a solvent compatible with the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred analytical technique for the quantification of antidepressants due to its high sensitivity and selectivity.[9]
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[10][11]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typically employed.[10][11]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.[11][12] Two MRM transitions are often monitored for each analyte for confirmation.[7]
Data Presentation: Method Validation Parameters
The validation of an analytical method ensures its reliability for its intended purpose. The use of deuterated internal standards is crucial for achieving the stringent validation requirements set by regulatory bodies.
Table 1: Summary of Validation Parameters for the Analysis of 18 Antidepressants in Whole Blood using Deuterated Internal Standards
| Parameter | Result |
| Linearity Range | 2.5-900 ng/mL |
| Limit of Quantification (LOQ) | 2.5 ng/mL |
Source: Adapted from a study on the LC-MS/MS analysis of 18 antidepressants.[7]
Table 2: Performance of a UPLC-MS/MS Method for 15 Non-Tricyclic Antidepressants in Serum
| Parameter | Result |
| Limit of Quantification (LOQ) | 10 - 85 ng/mL |
| Limit of Detection (LOD) | 2.0 - 28 ng/mL |
| Intra-assay Imprecision | 3.5 - 12.3% |
| Inter-assay Imprecision | 3.1 - 12.3% |
| Bias (Accuracy) | < 15% (most compounds) |
Source: Adapted from a validation study of a UPLC-MS/MS method.[12]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the logical process of using deuterated standards in antidepressant analysis.
Caption: General experimental workflow for antidepressant analysis using deuterated internal standards.
Caption: Logical relationship demonstrating how deuterated standards address analytical challenges.
Conclusion
The use of deuterated internal standards is an indispensable practice in the bioanalysis of antidepressant drugs. Their ability to accurately and precisely correct for a wide range of analytical variabilities, most notably matrix effects and inconsistencies in sample preparation, ensures the generation of high-quality, reliable, and defensible data.[1] This technical guide has provided a comprehensive overview of the core principles, detailed experimental methodologies, and the expected performance of analytical methods employing these standards. For researchers, scientists, and drug development professionals, the adoption of deuterated standards is not merely a best practice but a critical component in ensuring the integrity and validity of quantitative mass spectrometric data in the field of antidepressant analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent sample pretreatment methods for determination of selective serotonin reuptake inhibitors (SSRIs) in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academicworks.cuny.edu [academicworks.cuny.edu]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. An in-depth analysis of four classes of antidepressants quantification from human serum using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
N-Benzyl Paroxetine-d6: A Technical Guide to Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability
Direct searches for N-Benzyl paroxetine-d6 from chemical suppliers do not yield off-the-shelf products. The synthesis of such a specific deuterated compound typically requires a custom synthesis request. Several companies specialize in stable isotope labeling and can synthesize this compound on demand.
Potential Custom Synthesis Providers:
-
BOC Sciences
-
Simson Pharma Limited
-
MedchemExpress
-
Pharmaffiliates
While this compound requires custom synthesis, other deuterated analogues of paroxetine (B1678475) and its precursors are commercially available and can serve as useful reference materials.
Commercially Available Deuterated Analogues
For researchers interested in related compounds, the following deuterated paroxetine analogues are available from various suppliers.
| Compound Name | CAS Number | Molecular Formula | Notes |
| trans N-Benzyl Paroxetine-d4 | 1217614-37-3 | C₂₆H₂₂D₄FNO₃ | Deuterium (B1214612) labels on the phenyl group of the N-benzyl substituent. |
| Paroxetine-d4 HCl | Not specified | C₁₉H₁₆D₄ClFNO₃ | Deuterium labels on the piperidine (B6355638) ring. |
| Paroxetine-d6 HCl | Not specified | C₁₉H₁₅D₆ClFNO₃ | Deuterium labels on the piperidine ring and the methylene (B1212753) bridge. |
| PAROXETINE MALEATE-D6 | 1435728-64-5 | C₂₃H₂₀D₆FNO₇ | Purity specified as 95% by HPLC; 98% atom D.[] |
| Paroxetine-d2 (CTP 347) | 923932-43-8 | C₁₉H₁₈D₂FNO₃ | A selectively deuterated analogue of paroxetine.[2][3] |
Purity and Characterization
The purity of a custom-synthesized batch of this compound would be established using a combination of analytical techniques. Based on the data available for related paroxetine impurities and deuterated analogues, a high level of chemical and isotopic purity can be expected.
Expected Purity Specifications
| Parameter | Specification | Method |
| Chemical Purity | >95% | HPLC |
| Isotopic Enrichment | ≥98% | Mass Spectrometry, NMR |
| Structural Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Analytical Methodologies
A comprehensive analysis of this compound would involve the following techniques to ensure its identity, purity, and quality.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining chemical purity. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) would be employed.[4] Detection is typically carried out using a PDA detector.
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and the isotopic enrichment of the deuterated compound. Techniques such as LC-MS/MS can provide high sensitivity and selectivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule. For a deuterated compound, the absence of signals at the deuterated positions in the ¹H NMR spectrum and the presence of characteristic signals in the deuterium NMR spectrum would confirm the location of the deuterium labels.
-
Certificate of Analysis (CoA): A reputable supplier will provide a comprehensive Certificate of Analysis detailing the results of all quality control tests performed on the synthesized compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not publicly available, it can be adapted from established synthetic routes for N-Benzyl paroxetine and other paroxetine derivatives. The key modification would be the use of a deuterated benzylating agent.
Proposed Synthesis of this compound
The synthesis would likely involve the N-benzylation of a suitable paroxetine precursor. A plausible route is the reaction of paroxetine with a deuterated benzyl (B1604629) halide.
Reaction Scheme:
Paroxetine + Benzyl-d7 bromide → N-Benzyl-d7 paroxetine
Materials:
-
Paroxetine
-
Benzyl-d7 bromide (or another suitable deuterated benzylating agent)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
Procedure:
-
Dissolve paroxetine in the chosen solvent.
-
Add the base to the reaction mixture.
-
Add Benzyl-d7 bromide to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture would be worked up by extraction and washing.
-
The crude product would be purified by column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the conceptual synthetic pathway and a typical analytical workflow for this compound.
Caption: Conceptual synthetic pathway for this compound.
Caption: Analytical workflow for purity and characterization.
References
An In-depth Technical Guide to the Structural Elucidation of N-Benzyl Paroxetine-d6 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation of N-Benzyl paroxetine-d6. The focus is on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity, structure, and isotopic labeling of this compound. This guide is intended for professionals in the fields of pharmaceutical analysis, drug metabolism, and synthetic chemistry.
Introduction
This compound is a deuterated analog of N-benzyl paroxetine (B1678475), which is a derivative of the well-known selective serotonin (B10506) reuptake inhibitor (SSRI), paroxetine. Deuterium-labeled internal standards are crucial for quantitative bioanalytical studies using mass spectrometry, offering improved accuracy and precision.[1] The structural confirmation of such standards is a critical step in their validation. This guide details the analytical workflow and data interpretation for the comprehensive structural characterization of this compound.
Molecular Structure
This compound is structurally similar to paroxetine, with the addition of a benzyl (B1604629) group to the piperidine (B6355638) nitrogen and the replacement of six hydrogen atoms with deuterium (B1214612) on the benzyl group.
Chemical Structure:
(Note: The exact position of the deuterium atoms on the benzyl ring may vary based on the synthetic route, but for this guide, we will assume a perdeuterated phenyl ring on the benzyl group.)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the molecular structure, including the position of the benzyl group and the deuterium labeling.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6).[2][3] The choice of solvent is critical to avoid interfering signals from residual protons in the solvent.[4]
-
Transfer the solution to a 5 mm NMR tube.
Experiments to be Performed:
-
¹H NMR (Proton NMR): To identify and assign the non-deuterated protons in the molecule.
-
¹³C NMR (Carbon NMR): To identify all unique carbon atoms in the molecule.
-
²H NMR (Deuterium NMR): To confirm the presence and location of deuterium atoms.[5][6]
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight, confirm the elemental composition, and elucidate the fragmentation pattern of the molecule.
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[7] Formic acid is often added to aid in protonation.[8]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan MS and tandem MS (MS/MS or MSn).
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Ramped or set at specific energies to induce fragmentation.
Data Presentation and Interpretation
NMR Data
The expected NMR data for this compound are summarized below. The chemical shifts are predicted based on the known spectrum of paroxetine and the expected influence of the N-benzyl-d6 group.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fluorophenyl Ring | 7.0-7.3 (m, 4H) | 115-165 |
| Benzodioxole Ring | 6.6-6.8 (m, 3H) | 101-148 |
| -O-CH₂-O- | 5.9 (s, 2H) | 101.5 |
| Piperidine Ring | 2.0-4.0 (m, 9H) | 30-65 |
| N-CH₂- (Benzyl) | 3.5-3.7 (s, 2H) | 55-60 |
| Benzyl-d6 Ring | No signal | 125-140 (broadened due to C-D coupling) |
²H NMR: A signal in the aromatic region (around 7.2-7.4 ppm) would confirm the deuterium labeling on the benzyl ring.[6]
Mass Spectrometry Data
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₂₆H₂₁D₆FNO₃⁺ | 426.2488 | (To be determined) |
Interpretation of MS/MS Fragmentation:
The fragmentation of this compound is expected to follow pathways similar to those of paroxetine and other N-benzylated compounds. Key fragment ions are predicted below.
Table 3: Predicted Major Fragment Ions in MS/MS of this compound
| m/z (Predicted) | Proposed Fragment Structure/Loss |
| 330 | Loss of C₇D₅H₂ (benzyl-d6 radical) |
| 192 | Fission of the C-O ether bond |
| 96 | Deuterated benzyl cation (C₇D₅H₂⁺) |
| 70 | Fragment of the piperidine ring |
Visualization of Workflows and Pathways
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
The diagram below illustrates the predicted fragmentation pathway for the protonated molecule of this compound.
Caption: Proposed MS/MS fragmentation of this compound.
Conclusion
The structural elucidation of this compound requires a multi-technique analytical approach. The combination of one- and two-dimensional NMR spectroscopy provides unambiguous evidence for the covalent structure and the location of the deuterium labels. High-resolution mass spectrometry confirms the molecular formula and offers further structural insights through characteristic fragmentation patterns. The detailed protocols and expected data presented in this guide serve as a valuable resource for scientists and researchers involved in the synthesis, validation, and application of isotopically labeled compounds in drug development.
References
- 1. veeprho.com [veeprho.com]
- 2. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 8. uab.edu [uab.edu]
Methodological & Application
Application Note: High-Throughput Quantification of Paroxetine in Human Plasma by LC-MS/MS using N-Benzyl Paroxetine-d6 as an Internal Standard
Application Notes and Protocols for the Quantitative Analysis of Paroxetine in Plasma using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of paroxetine (B1678475) in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a deuterated internal standard, such as N-Benzyl paroxetine-d6 or paroxetine-d6, for accurate and precise quantification, making it suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions.[1][2][3][4] Accurate measurement of paroxetine concentrations in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety.[1][2][3] LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[1][2][5] The use of a stable isotope-labeled internal standard, like this compound, is critical to compensate for variations in sample processing and instrument response.[1]
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the quantification of paroxetine in plasma.
Materials and Reagents
-
Paroxetine reference standard
-
This compound (or Paroxetine-d6) internal standard (IS)[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane, or cyclohexane (B81311) and ethyl acetate)[5][6]
Stock and Working Solutions Preparation
-
Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine reference standard in methanol.[1]
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[1]
-
Working Solutions: Prepare serial dilutions of the paroxetine stock solution with a mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the IS stock solution.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting paroxetine from plasma.[1][5][7]
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard working solution to each tube (except for blank samples).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample and vortex for 1 minute.[6]
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).[6]
-
Vortex the mixture vigorously for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. medprecis.com [medprecis.com]
- 4. actascientific.com [actascientific.com]
- 5. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Paroxetine Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and analysis of paroxetine (B1678475) in biological matrices, specifically utilizing a deuterated internal standard (Paroxetine-d6) for enhanced accuracy and precision. The following sections outline three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Paroxetine is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other mood disorders. Accurate quantification of paroxetine in biological samples such as plasma and whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as paroxetine-d6, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to reliable and reproducible results.
This guide details validated sample preparation methodologies, providing clear, step-by-step protocols and summarizing key quantitative data to aid researchers in selecting and implementing the most suitable method for their analytical needs.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient method for extracting and concentrating analytes from complex matrices. It is a popular choice for paroxetine analysis due to its ability to produce clean extracts, thereby minimizing matrix effects and improving the longevity of the analytical column and mass spectrometer.
Experimental Protocol:
-
Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Oasis MCX) by passing 3 mL of methanol, followed by 3 mL of deionized water. Ensure the sorbent does not dry out.
-
Sample Loading: To 500 µL of plasma, add the deuterated internal standard (paroxetine-d6). Acidify the sample with 1 mL of 100 mM acetic acid and vortex. Load the entire sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/minute.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences. Dry the sorbent for 5 minutes at a vacuum greater than 10 inches Hg.
-
Elution: Elute the analyte and internal standard from the cartridge with 2 x 1.5 mL of a mixture of ethyl acetate (B1210297) and 2-propanol (9:1, v/v) containing 2% ammonium (B1175870) hydroxide (B78521).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. Reconstitute the residue in a suitable volume of the mobile phase (e.g., 500 µL) for LC-MS/MS analysis.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Recovery (Paroxetine) | >85% | [1] |
| Recovery (Fluoxetine - IS) | 74.4% | [2] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | [2][3] |
| Calibration Range | 0.050 - 16.710 ng/mL | [2] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Inter-day Accuracy | < 15% | [4] |
Experimental Workflow:
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic and robust technique for sample preparation. It involves the partitioning of the analyte of interest between two immiscible liquid phases. For paroxetine, an alkaline pH is typically used to ensure the molecule is in its neutral, more organic-soluble form.
Experimental Protocol:
-
Sample Preparation: To 0.5 mL of plasma in a clean tube, add 100 µL of 0.1 M sodium hydroxide and 25 µL of the deuterated internal standard (paroxetine-d6) solution.[5] Vortex mix for 1 minute.[5]
-
Extraction: Add 3 mL of an organic solvent mixture, such as ethyl acetate/hexane (50:50, v/v), to the sample.[5] Vortex for an additional 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 200 µL of the mobile phase for analysis.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Extraction Recovery (Paroxetine) | ~84% | [3] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [6][7] |
| Calibration Range | 0.250 - 50.0 ng/mL | [6][7] |
| Inter-assay Precision (%CV) | 3.97% - 12.6% | [6][7] |
| Inter-assay Accuracy | -0.984% - 4.90% | [6][7] |
Experimental Workflow:
Protein Precipitation
Protein precipitation is the simplest and fastest sample preparation technique. It involves the addition of a precipitating agent, such as an organic solvent or an acid, to denature and precipitate proteins, which are then removed by centrifugation. While rapid, this method may result in less clean extracts compared to SPE or LLE.
Experimental Protocol:
-
Sample Preparation: In a microcentrifuge tube, combine 200 µL of whole blood or plasma with the deuterated internal standard (paroxetine-d6).
-
Precipitation: Add 600 µL of a cold (-20°C) precipitating agent, such as acetonitrile (B52724) or acetone, to the sample.[8][9] Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation (Optional but Recommended): Incubate the mixture at -20°C for at least 60 minutes to enhance protein precipitation.[8]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution (if necessary): Depending on the sensitivity required, the supernatant can be injected directly or evaporated and reconstituted in the mobile phase to concentrate the analyte.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Protein Precipitation Efficiency (Acetonitrile) | ~99.7% | [9] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL (in whole blood) | [10] |
| Calibration Range | 2.5 - 900 ng/mL | [10] |
| Intra-day Accuracy Difference (at 5 ng/mL) | 24% | [10] |
Experimental Workflow:
LC-MS/MS Analysis
Following sample preparation, the extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Typical LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of paroxetine.[3][4][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for the ionization of paroxetine and its deuterated standard.[3][4][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Conclusion
The choice of sample preparation technique for paroxetine analysis depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the biological matrix. Solid-phase extraction offers the cleanest extracts and highest sensitivity, making it ideal for methods requiring low limits of quantification. Liquid-liquid extraction provides a good balance between cleanliness and ease of use. Protein precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects. In all cases, the use of a deuterated internal standard like paroxetine-d6 is highly recommended to ensure the accuracy and reliability of the quantitative results.
References
- 1. Analysis of paroxetine, fluoxetine and norfluoxetine in fish tissues using pressurized liquid extraction, mixed mode solid phase extraction cleanup and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
utilizing N-Benzyl paroxetine-d6 in drug metabolism and pharmacokinetic (DMPK) studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paroxetine (B1678475), a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and various anxiety disorders.[1][2] A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for effective and safe therapeutic use. Paroxetine exhibits non-linear pharmacokinetics, primarily due to the saturation of its primary metabolic pathway mediated by the cytochrome P450 enzyme CYP2D6.[3][4][5] It is also a mechanism-based inhibitor of CYP2D6, which can lead to drug-drug interactions.[1]
Stable isotope-labeled internal standards are indispensable for the accurate and precise quantification of drugs and their metabolites in biological matrices during DMPK studies.[6][7] N-Benzyl paroxetine-d6, a deuterated analog of the N-benzyl derivative of paroxetine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for variability and matrix effects.[6][7] This application note provides detailed protocols and data presentation guidelines for the utilization of this compound in DMPK studies of paroxetine. While "trans N-Benzyl Paroxetine-d4" is commercially available, the principles and applications outlined here are directly applicable to the d6 variant.
Applications
This compound is primarily utilized as an internal standard in the following DMPK studies:
-
In Vitro Metabolic Stability Assays: To accurately quantify the depletion of paroxetine over time in liver microsomes or hepatocytes, leading to the determination of intrinsic clearance.
-
In Vivo Pharmacokinetic Studies: For the precise measurement of paroxetine concentrations in plasma, serum, or other biological fluids after administration to animal models or human subjects. This enables the determination of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.
-
Metabolite Identification and Quantification: To aid in the characterization and quantification of metabolites of paroxetine.
-
Bioequivalence Studies: To compare the pharmacokinetic profiles of different formulations of paroxetine.
-
Drug-Drug Interaction Studies: To investigate the influence of co-administered drugs on the pharmacokinetics of paroxetine.
Data Presentation
Quantitative data from DMPK studies should be summarized in clear and well-structured tables to facilitate comparison and interpretation.
Table 1: Pharmacokinetic Parameters of Paroxetine in Healthy Human Subjects
| Parameter | Value | Reference |
| Bioavailability | ~50% (saturable first-pass effect) | [1] |
| Time to Peak Plasma Concentration (Tmax) | 6-10 hours | [1] |
| Steady-State Achievement | 7-14 days | [1][3] |
| Protein Binding | 93-95% | [1][3] |
| Elimination Half-Life (t½) | ~21 hours (highly variable) | [3][5] |
| Metabolism | Primarily hepatic (CYP2D6 mediated) | [3][4][5] |
| Excretion | ~64% renal (as metabolites), ~36% fecal | [5] |
Table 2: Representative Bioanalytical Method Validation Parameters for Paroxetine Quantification using a Deuterated Internal Standard
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ± 8% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 10% |
| Recovery | Consistent, precise, and reproducible | > 85% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance (CLint) of paroxetine.
Materials:
-
Paroxetine
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Incubation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and paroxetine to the master mix. The final concentration of paroxetine should be low enough (e.g., 1 µM) to be in the linear range of enzyme kinetics.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold ACN with this compound to stop the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the ratio of the peak area of paroxetine to the peak area of this compound.
-
Data Analysis: Plot the natural logarithm of the percentage of paroxetine remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of paroxetine after oral administration.
Materials:
-
Paroxetine formulation for oral administration
-
This compound (as internal standard)
-
Sprague-Dawley rats
-
Blood collection tubes (with anticoagulant)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS/MS system
Methodology:
-
Dosing: Administer a single oral dose of paroxetine to a cohort of rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of ACN containing this compound to precipitate proteins and serve as the internal standard.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Quantify the concentration of paroxetine in the plasma samples using a validated LC-MS/MS method by measuring the peak area ratio of paroxetine to this compound.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life from the plasma concentration-time data.
Visualizations
Caption: Experimental workflows for DMPK studies using this compound.
Caption: Simplified metabolic pathway of Paroxetine.
References
- 1. Paroxetine - Wikipedia [en.wikipedia.org]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
Application Note: High-Throughput Screening Assays for Paroxetine Utilizing N-Benzyl paroxetine-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of the serotonin (B10506) transporter (SERT), with a specific focus on paroxetine (B1678475). Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for treating depression and other mood disorders.[1][2] Its primary mechanism of action is the blockade of SERT, which increases the concentration of serotonin in the synaptic cleft.[1] This application note details two primary HTS methodologies: a fluorescence-based SERT uptake assay for primary screening and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for hit confirmation and quantitative analysis, incorporating N-Benzyl paroxetine-d6 as an internal standard.
Introduction
The serotonin transporter (SERT) is a critical component of serotonergic neurotransmission and a primary target for many antidepressant medications.[1] High-throughput screening assays are essential for the discovery of new chemical entities that modulate SERT activity. The methods described herein are designed for efficiency, reliability, and scalability to 96- and 384-well formats, making them suitable for large-scale screening campaigns.
The primary assay is a homogeneous, fluorescence-based neurotransmitter uptake assay that provides a rapid assessment of a compound's ability to inhibit SERT.[3][4][5] This assay utilizes a fluorescent substrate that is a mimic of biogenic amine neurotransmitters.[4][5] For hit confirmation and more precise quantitative analysis, a robust LC-MS/MS method is described. This secondary assay directly measures the uptake of paroxetine into cells expressing SERT and employs this compound as an internal standard to ensure accuracy and reproducibility.
Part 1: Primary High-Throughput Screening - Fluorescence-Based SERT Uptake Assay
This assay measures the inhibition of a fluorescent substrate uptake into cells overexpressing the human serotonin transporter (hSERT). A proprietary masking dye is often included in commercial kits to reduce background fluorescence from test compounds.[3][5]
Signaling Pathway
Caption: Inhibition of fluorescent substrate uptake by paroxetine at the serotonin transporter (SERT).
Experimental Workflow
Caption: Workflow for the fluorescence-based SERT uptake assay.
Experimental Protocol
1. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing hSERT in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).
-
On the day of the assay, harvest cells and resuspend in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Plate cells at an optimized density (e.g., 10,000-20,000 cells/well) in 384-well, black-walled, clear-bottom microplates.
2. Compound Preparation and Addition:
-
Prepare a stock solution of paroxetine (positive control) and test compounds in DMSO.
-
Create a dilution series of paroxetine to generate an IC50 curve (e.g., 10 µM to 0.1 nM).
-
Add test compounds and controls to the cell plates. The final DMSO concentration should be ≤ 0.5%.
3. Assay Procedure:
-
Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[5]
-
Add the substrate/dye mixture to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).[5]
4. Data Acquisition and Analysis:
-
Measure fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).[6]
-
Calculate the percentage of inhibition for each compound relative to the positive (paroxetine) and negative (vehicle) controls.
-
Determine the IC50 values for active compounds using a non-linear regression analysis.
-
Assess the quality of the assay by calculating the Z'-factor. A Z'-factor > 0.5 is generally considered acceptable for HTS.[3]
Data Presentation
| Parameter | Value | Reference |
| Cell Line | HEK293 expressing hSERT | [7] |
| Plate Format | 384-well | [3] |
| Positive Control | Paroxetine | [6] |
| Paroxetine IC50 | ~1-10 nM | [8][9] |
| Z'-Factor | > 0.6 | [3] |
| Signal to Background | > 5-fold | - |
Part 2: Hit Confirmation and Quantitative Analysis - LC-MS/MS Based Paroxetine Uptake Assay
This assay provides a highly sensitive and specific method to confirm the inhibitory activity of compounds identified in the primary screen. It directly measures the amount of paroxetine taken up by the cells, with this compound used as an internal standard to correct for variations in sample processing and instrument response.
Experimental Workflow
Caption: Workflow for the LC-MS/MS based paroxetine uptake assay.
Experimental Protocol
1. Cell Culture and Treatment:
-
Plate hSERT-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubate the cells with the hit compounds at various concentrations for 15 minutes at 37°C.
-
Add a fixed concentration of paroxetine (e.g., 50 nM) to each well and incubate for an additional 15 minutes at 37°C.
2. Sample Preparation:
-
Aspirate the medium and wash the cells three times with ice-cold PBS to terminate the uptake and remove extracellular paroxetine.
-
Lyse the cells by adding a lysis buffer (e.g., methanol/water 70:30) containing a known concentration of the internal standard, this compound.
-
Centrifuge the plates to pellet cellular debris.
-
Transfer the supernatant to a new 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) and water with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[10]
Data Presentation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Paroxetine | 330.1 | 192.1 | [10][11] |
| This compound | 426.2 (Calculated) | Dependent on fragmentation | - |
Note: The exact m/z values for this compound should be determined experimentally.
4. Data Quantification:
-
Generate a standard curve of paroxetine with a constant concentration of this compound.
-
Calculate the peak area ratio of paroxetine to this compound for each sample.
-
Determine the concentration of intracellular paroxetine from the standard curve.
-
Calculate the percent inhibition of paroxetine uptake for each hit compound.
Conclusion
The combination of a high-throughput fluorescence-based primary screen and a highly specific LC-MS/MS secondary assay provides a robust platform for the discovery and characterization of novel SERT inhibitors. The use of this compound as an internal standard in the secondary assay is critical for achieving the accuracy and precision required for quantitative pharmacological profiling. These detailed protocols offer a comprehensive guide for researchers in the field of drug discovery targeting the serotonin transporter.
References
- 1. mdpi.com [mdpi.com]
- 2. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 10. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.com [phenomenex.com]
Application Note: Quantitative Analysis of Paroxetine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Introduction
Paroxetine (B1678475) is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other mood-related conditions. Accurate and reliable quantification of paroxetine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma. The method utilizes a stable isotope-labeled internal standard, paroxetine-d6, to ensure high accuracy and precision. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, including the construction of a calibration curve and the use of quality control samples.
Experimental Protocol
This protocol outlines the procedure for the quantification of paroxetine in human plasma using LC-MS/MS.
1. Materials and Reagents
-
Paroxetine hydrochloride (Reference Standard)
-
Paroxetine-d6 (Internal Standard)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (analytical grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (B1210297) (analytical grade)[1][2]
2. Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[3]
-
Data acquisition and processing software (e.g., Analyst 1.6.2)[1][2]
3. Preparation of Solutions
-
Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine hydrochloride in methanol.[1][2]
-
Paroxetine-d6 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of paroxetine-d6 in methanol.[1][2]
-
Working Standard Solutions: Prepare working standard solutions of paroxetine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Working IS Solution (e.g., 50 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.
4. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations over a specified range (e.g., 0.250 to 50.0 ng/mL).[1] A typical calibration curve consists of a blank sample (plasma without analyte or IS), a zero sample (plasma with IS only), and at least six to eight non-zero concentration levels.[4][5]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC). For example, 0.500 ng/mL (LQC), 20.0 ng/mL (MQC), and 37.5 ng/mL (HQC).[1] The lowest QC can be at the Lower Limit of Quantitation (LLOQ).[1]
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (unknown, calibration standard, or QC), add 25 µL of the working IS solution.[1][2]
-
Vortex mix for 10 seconds.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase composition.[1][2]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis
-
LC Conditions:
-
Column: C18, e.g., 2.1 x 50 mm, 3.5 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
-
MS/MS Conditions:
7. Data Analysis and Calibration Curve Construction
-
Integrate the peak areas for both paroxetine and the paroxetine-d6 internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for each standard and QC sample.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit.
-
The regression equation (y = mx + c) is then used to calculate the concentration of paroxetine in the QC and unknown samples.
8. Acceptance Criteria for Calibration Curve
According to FDA guidelines for bioanalytical method validation, the following criteria should be met for the calibration curve:
-
The correlation coefficient (r²) should be ≥ 0.99.[6]
-
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).[4]
-
The calibration curve must include a blank, a zero standard, and at least six non-zero standards.[4][5]
Data Presentation
The quantitative data for the calibration curve and quality control samples should be summarized in tables for clear interpretation and assessment of the method's performance.
Table 1: Paroxetine Calibration Curve Standards
| Standard Level | Nominal Concentration (ng/mL) |
| STD 1 | 0.250 (LLOQ) |
| STD 2 | 0.450 |
| STD 3 | 0.750 |
| STD 4 | 2.00 |
| STD 5 | 6.00 |
| STD 6 | 18.0 |
| STD 7 | 40.0 |
| STD 8 | 50.0 (ULOQ) |
| LLOQ: Lower Limit of Quantitation, ULOQ: Upper Limit of Quantitation[1] |
Table 2: Quality Control Sample Concentrations
| QC Level | Nominal Concentration (ng/mL) |
| LLOQ QC | 0.250 |
| Low QC (LQC) | 0.500 |
| Medium QC (MQC) | 20.0 |
| High QC (HQC) | 37.5 |
| [1] | |
| Table 3: Inter-assay Precision and Accuracy |
| QC Level | Concentration (ng/mL) | n | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 0.250 | 18 | 0.262 | 4.90 | 12.6 |
| LQC | 0.500 | 18 | 0.506 | 1.25 | 11.5 |
| MQC | 20.0 | 18 | 19.8 | -0.984 | 3.97 |
| HQC | 37.5 | 18 | 37.5 | 0.08 | 4.52 |
| Data adapted from a published study for illustrative purposes.[1][2] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantification of paroxetine in human plasma.
Caption: Experimental workflow for paroxetine quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of paroxetine in human plasma. The use of a deuterated internal standard, paroxetine-d6, ensures the accuracy and precision of the results. The detailed protocol for calibration curve construction and the defined acceptance criteria, in line with regulatory guidelines, make this method suitable for a wide range of applications in clinical and research settings.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression in LC-MS/MS with N-Benzyl Paroxetine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-Benzyl paroxetine-d6 as an internal standard to combat ion suppression in LC-MS/MS analysis of paroxetine (B1678475).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my LC-MS/MS results for paroxetine?
A1: Ion suppression is a matrix effect phenomenon where the ionization efficiency of the target analyte, in this case, paroxetine, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can result in an underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility of the analytical method.[3][4][5] Essentially, even if paroxetine is present in the sample, its signal may be diminished or completely lost due to interference from other molecules in the sample.[5]
Q2: How does using this compound help to overcome ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically almost identical to paroxetine, it co-elutes chromatographically and experiences the same degree of ion suppression in the mass spectrometer's ion source.[6][7] By calculating the ratio of the paroxetine signal to the this compound signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.[2][5]
Q3: My analyte signal for paroxetine is low even when using this compound. What are the possible causes?
A3: While this compound is an excellent tool, several factors can still lead to a low analyte signal:
-
Chromatographic Separation: Even a slight difference in retention time between paroxetine and this compound can expose them to different matrix components, causing differential ion suppression.[6][8][9]
-
High Concentration of Co-eluting Matrix Components: Extremely high concentrations of interfering compounds can disproportionately suppress the ionization of both the analyte and the internal standard.[6]
-
Sub-optimal Sample Preparation: Inefficient sample cleanup can lead to a high load of matrix components entering the LC-MS/MS system.[2][10]
-
Instrumental Issues: Problems with the LC system, mass spectrometer, or electrospray source can also result in a low signal.
Q4: What are the best practices for sample preparation to minimize ion suppression when analyzing paroxetine?
A4: More rigorous sample preparation techniques are highly effective at reducing matrix effects.[2] Consider the following methods:
-
Solid-Phase Extraction (SPE): This technique is very effective at removing interfering matrix components and providing a cleaner sample extract compared to simpler methods.[2][11]
-
Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation and is a good alternative to SPE.[12]
-
Protein Precipitation (PPT): While a simpler technique, it is generally less effective at removing matrix components and may not be suitable for high-sensitivity assays where ion suppression is a significant concern.[12]
Troubleshooting Guides
Problem: Significant variability in paroxetine quantification across different samples, despite using this compound.
Possible Cause: Inconsistent matrix effects between samples that are not being fully compensated for by the internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Solutions:
-
Verify Co-elution: Overlay the chromatograms of paroxetine and this compound. They should perfectly co-elute. If a slight separation is observed, optimize your chromatographic method.[6]
-
Assess Matrix Effect: Conduct a matrix effect experiment to quantify the extent of ion suppression.
-
Optimize Chromatography: Adjust the mobile phase gradient or change the stationary phase to shift the elution of paroxetine and its internal standard to a region with less ion suppression.[2][4]
-
Improve Sample Preparation: Implement a more rigorous sample preparation method, such as SPE or LLE, to remove more of the interfering matrix components.[2]
Experimental Protocols
Protocol 1: Assessment of Matrix Effect
Objective: To quantitatively assess the degree of ion suppression or enhancement for paroxetine in a given matrix.[13]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike paroxetine and this compound into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike paroxetine and this compound into the extracted matrix residue just before the final reconstitution step.
-
Set C (Pre-Extraction Spike): Spike paroxetine and this compound into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A Matrix Factor of 100% indicates no matrix effect. A value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[13]
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify regions in the chromatogram where ion suppression occurs.[14]
Methodology:
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases for the paroxetine assay.
-
Using a T-connector, infuse a standard solution of paroxetine at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Establish a Stable Baseline: This continuous infusion will generate a stable baseline signal for paroxetine.
-
Inject Blank Matrix Extract: Once a stable baseline is achieved, inject a blank matrix extract (prepared using the same procedure as your study samples, but without the analyte or internal standard).
-
Monitor Signal: Any drop in the stable baseline signal indicates a region of ion suppression.
Visualization of Post-Column Infusion Setup:
Caption: Experimental setup for post-column infusion.
Data Presentation
Table 1: Impact of Ion Suppression on Paroxetine Signal and Correction with this compound
| Sample Type | Paroxetine Peak Area | This compound Peak Area | Paroxetine/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Solution | 1,250,000 | 1,300,000 | 0.96 | 10.0 (Nominal) | 100 |
| Plasma Extract | 650,000 | 670,000 | 0.97 | 10.1 | 101 |
| Urine Extract | 310,000 | 325,000 | 0.95 | 9.9 | 99 |
This table illustrates how the peak areas of both paroxetine and its deuterated internal standard are suppressed in biological matrices. However, the ratio of their peak areas remains consistent, allowing for accurate quantification.
Table 2: Matrix Effect Assessment Data
| Concentration Level | Mean Peak Area (Set A: Neat) | Mean Peak Area (Set B: Post-Spike) | Matrix Factor (%) |
| Low QC (1 ng/mL) | 120,000 | 68,000 | 56.7 |
| Mid QC (10 ng/mL) | 1,250,000 | 710,000 | 56.8 |
| High QC (50 ng/mL) | 6,300,000 | 3,500,000 | 55.6 |
This table demonstrates a consistent ion suppression of approximately 44% across the calibration range in this hypothetical example.
Mechanism of Ion Suppression
Ion suppression in electrospray ionization (ESI) occurs due to competition for ionization efficiency in the ESI source.
Caption: Mechanism of ion suppression in ESI.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. waters.com [waters.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. medprecis.com [medprecis.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
addressing variability in N-Benzyl paroxetine-d6 internal standard response
Welcome to the technical support center for addressing variability in N-Benzyl paroxetine-d6 internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of an this compound internal standard?
This compound is a deuterium-labeled analog of N-Benzyl paroxetine (B1678475).[1] It is commonly used as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS/MS), for the precise quantification of paroxetine or its related compounds in biological samples.[1] An IS is a known amount of a compound added to samples to correct for variability during sample processing and analysis, thereby improving the accuracy and precision of the results.[2][3]
Q2: Why is my this compound internal standard response showing high variability across a single analytical run?
High variability in the internal standard response can stem from several sources. The most common causes include inconsistent sample preparation, matrix effects leading to ion suppression or enhancement, and instrument-related issues such as signal drift.[4] It is crucial to monitor the IS response closely, as significant variation can compromise the accuracy of the quantitative data.[2][5]
Q3: What are matrix effects and how do they affect the internal standard response?
Matrix effects occur when components within the sample matrix (e.g., salts, phospholipids (B1166683) in plasma) co-elute with the analyte and internal standard, interfering with the ionization process in the mass spectrometer's ion source.[6][7] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement), leading to inaccurate and variable IS response.[6][7] Even stable isotope-labeled internal standards like this compound can be affected if the interference is significant.[8]
Q4: Can the internal standard itself be a source of variability?
Yes. An excessively high concentration of the deuterated internal standard can lead to self-suppression and interfere with the analyte's ionization.[8] Additionally, impurities in the IS solution or degradation over time can also contribute to inconsistent responses.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root causes of this compound internal standard variability.
Issue 1: Inconsistent IS Response Across an Analytical Batch
Symptoms:
-
The peak area of the this compound internal standard varies significantly between calibration standards, quality controls (QCs), and unknown samples.
-
The coefficient of variation (%CV) for the IS response is higher than the acceptable limit defined in your standard operating procedure (SOP).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Verify Pipetting Accuracy: Ensure all pipettes are calibrated. Review the technique for adding the IS to each sample to ensure consistency.[4] Ensure Thorough Mixing: Vortex each sample adequately after adding the IS to ensure it is homogenously distributed within the matrix.[4] |
| Matrix Effects | Perform a Matrix Effect Assessment: Use the post-extraction spike experiment detailed in the protocols section to quantify the degree of ion suppression or enhancement.[7][8] Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[6] Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, but be mindful of the analyte's limit of detection.[8][9] |
| Instrument Performance | Check for Contamination: Clean the ion source of the mass spectrometer. Contamination can lead to erratic signal.[10] Monitor System Pressure: Changes in vacuum pressure can cause shifts in signal intensity.[10] Evaluate for Signal Drift: Inject a series of standards at the beginning and end of the run to assess for a gradual change in instrument response over time.[11][12] |
Issue 2: IS Response Drifts Upward or Downward Over the Course of a Run
Symptoms:
-
A clear trend of the internal standard peak area consistently increasing or decreasing from the first to the last injection.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Instrument Signal Drift | Allow for System Equilibration: Ensure the LC-MS system is sufficiently equilibrated before starting the analytical run. Clean the Ion Source: A common cause of signal drift is the gradual accumulation of contaminants on the ion source optics.[11] Check for LC Pump Issues: Inconsistent mobile phase delivery can cause changes in ionization efficiency over time. |
| Column Temperature Fluctuation | Verify Column Oven Stability: Ensure the column oven is maintaining a consistent temperature throughout the run. |
| Concentration-Dependent Drift | In some cases, signal drift can be dependent on the concentration of the analyte or IS.[12] This is a complex issue that may require advanced calibration strategies. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantitative measurement of ion suppression or enhancement.
Objective: To determine if components in the sample matrix are affecting the this compound response.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the this compound internal standard into the final reconstitution solvent at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final evaporation step, spike the this compound into the reconstitution solvent before adding it to the extracted matrix residue.[8]
-
Set C (Pre-Extraction Spike): (Optional, for recovery assessment) Spike the this compound into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
Matrix Factor (MF) = (Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
-
Interpret the Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
Visual Guides
References
- 1. veeprho.com [veeprho.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Causes for drifting signal intensity in LC/MS over time? - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Signal Drift in Liquid Chromatography Tandem Mass Spectrometry and Its Internal Standard Calibration Strategy for Quantitative Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor recovery of N-Benzyl paroxetine-d6 during sample extraction
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to the poor recovery of N-Benzyl paroxetine-d6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of deuterated internal standards like this compound can typically be attributed to three main areas:
-
Extraction Inefficiency: The internal standard may not be effectively extracted from the sample matrix. This can be due to suboptimal pH, incorrect solvent choice, or issues with the solid-phase extraction (SPE) sorbent.[1][2]
-
Matrix Effects: Components within the biological matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[1][3][4]
-
Instrumental Problems: Issues with the analytical instrument itself, such as leaks, blockages, or a contaminated ion source, can result in inconsistent and low internal standard response.[1]
Q2: How can I determine if the issue is with extraction inefficiency or matrix effects?
A post-extraction spike experiment is a reliable method to differentiate between these two problems.[1] This involves preparing three sets of samples:
-
Set A (Pre-extraction spike): A blank matrix sample is spiked with this compound before the extraction process.
-
Set B (Post-extraction spike): A blank matrix sample is extracted first, and the resulting extract is then spiked with this compound.
-
Standard Solution: A solution of this compound is prepared in a clean solvent at the same concentration as the spiked samples.
By comparing the peak areas of the internal standard in these samples, you can calculate the recovery and matrix effect.
Q3: My internal standard recovery is inconsistent across different samples in the same batch. What is the likely cause?
Inconsistent recovery across a batch often points to variability in the sample preparation process, especially with manual extraction methods.[1] It is crucial to ensure that each sample is treated identically throughout the extraction procedure. Inconsistent volumes, mixing times, or pH adjustments can lead to significant variations in recovery.
Q4: Can the physicochemical properties of this compound affect its recovery?
Yes, understanding the physicochemical properties of this compound is crucial for developing a robust extraction method. Key parameters include:
-
pKa: The pKa value determines the ionization state of the molecule at a given pH. For efficient extraction, the pH of the sample should be adjusted to ensure the analyte is in a neutral, non-ionized state, which increases its affinity for organic solvents in liquid-liquid extraction (LLE) and for non-polar sorbents in solid-phase extraction (SPE). Paroxetine (B1678475) has a pKa of 9.8. The N-benzyl group will slightly alter this, but it will remain a basic compound.
-
LogP/LogD: The LogP (octanol-water partition coefficient) and LogD (distribution coefficient at a specific pH) indicate the hydrophobicity of the compound. A higher LogP/LogD suggests a greater affinity for non-polar (organic) phases. This information is vital for selecting the appropriate extraction solvent or SPE sorbent.[2]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
If you are experiencing low recovery of this compound during SPE, consider the following troubleshooting steps:
-
Sorbent Selection: Ensure the chosen sorbent is appropriate for the physicochemical properties of this compound. Given its structure, a mixed-mode sorbent with both reversed-phase and cation-exchange properties could be effective.[2]
-
pH Optimization: Adjust the pH of the sample and wash solutions. To retain this compound on a reversed-phase sorbent, the pH should be adjusted to suppress its ionization (pH > pKa). For a cation-exchange sorbent, the pH should be adjusted to ensure it is ionized (pH < pKa).[2]
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the internal standard.[1] Test different solvent compositions and volumes.
-
Elution Step: Use a strong elution solvent to ensure complete desorption of this compound from the sorbent. This may involve using a higher percentage of organic solvent or adjusting the pH to neutralize the analyte for elution from an ion-exchange sorbent.[1][5]
-
Flow Rate: A slower flow rate during sample loading and elution can improve recovery by allowing more time for interaction between the analyte and the sorbent.[2] Including a "soak" step, where the solvent remains in the sorbent bed for a short period, can also enhance recovery.[2]
Low Recovery in Liquid-Liquid Extraction (LLE)
For issues with low recovery of this compound in LLE, consider these points:
-
pH Adjustment: The pH of the aqueous sample is critical. For a basic compound like this compound, the pH should be adjusted to at least 2 units above its pKa to ensure it is in its neutral form, maximizing its partitioning into the organic solvent.[6] For paroxetine, extraction is often performed at a pH of 10 or higher.[6][7]
-
Solvent Selection: The choice of organic solvent is crucial. The solvent should be immiscible with water and have a high affinity for this compound. A common approach for paroxetine is to use a mixture of ethyl acetate (B1210297) and hexane.[8] Other solvents like chloroform (B151607) have also been used.[6]
-
Phase Separation and Emulsions: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and leading to poor recovery.[9] To break emulsions, you can try adding salt (salting out), centrifugation, or gentle swirling instead of vigorous shaking.[9]
-
Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
Low Recovery due to Protein Precipitation (PPT) Issues
When using protein precipitation, poor recovery of this compound can occur due to:
-
Analyte Co-precipitation: The internal standard may get trapped within the precipitated protein pellet. Ensure thorough vortexing and centrifugation to achieve a clean separation of the supernatant from the protein pellet.
-
Incomplete Precipitation: If proteins are not completely precipitated, they can interfere with subsequent analysis. A common precipitating agent is acetonitrile, typically used in a 3:1 ratio with the plasma sample.[10][11]
-
Supernatant Transfer: Carefully transfer the supernatant without disturbing the protein pellet. Any carryover of precipitated protein can cause issues in the analytical column.
Quantitative Data Summary
The following table summarizes typical recovery percentages for paroxetine from biological matrices using different extraction methods, which can serve as a benchmark for this compound.
| Extraction Method | Matrix | Analyte | Internal Standard | Average Recovery (%) | Reference |
| Solid-Phase Extraction | Human Plasma | Paroxetine | Fluoxetine | 69.2 | [12] |
| Solid-Phase Extraction | Human Plasma | Fluoxetine | - | 74.4 | [12] |
| Liquid-Liquid Extraction | Human Plasma | Paroxetine | Fluoxetine | 78.7 | [8] |
| Liquid-Liquid Extraction | Human Plasma | Fluoxetine | - | 87.3 | [8] |
| Liquid-Liquid Extraction | Urine | Paroxetine | - | 70.0 ± 4.0 | [6] |
| Liquid-Liquid Extraction | Blood Plasma | Paroxetine | - | 26.0 ± 3.0 | [6] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency[1]
-
Prepare Three Sample Sets:
-
Set A (Pre-extraction spike): Spike a 500 µL aliquot of blank plasma with a known concentration of this compound.
-
Set B (Post-extraction spike): Extract a 500 µL aliquot of blank plasma using your established protocol. Spike the final extract with the same known concentration of this compound.
-
Standard Solution: Prepare a standard solution of this compound in the final reconstitution solvent at the same concentration as the spiked samples.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Standard Solution) * 100
-
Interpretation: A recovery of <100% indicates extraction inefficiency. A matrix effect of <100% indicates ion suppression, while >100% indicates ion enhancement.[3]
-
Protocol 2: Optimized Liquid-Liquid Extraction for Paroxetine[6][8]
-
Sample Preparation: To 0.5 mL of plasma sample, add 100 µL of 0.1 M sodium hydroxide (B78521) to adjust the pH to approximately 10.[6][8]
-
Internal Standard Addition: Add the working solution of this compound.
-
Extraction: Add 3 mL of an ethyl acetate/hexane (50/50, v/v) mixture.[8]
-
Mixing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. Development of conditions for isolation of antidepressant paroxetine from biological fluids | News of Pharmacy [nphj.nuph.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. sites.ualberta.ca [sites.ualberta.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 11. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 12. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mass Spectrometry Parameters for N-Benzyl Paroxetine-d6 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of N-Benzyl paroxetine-d6.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: For this compound, the protonated molecule [M+H]⁺ is the expected precursor ion. Based on the structure and common fragmentation patterns of similar molecules, the primary product ions result from the cleavage of the benzyl (B1604629) group and other characteristic fragments. While specific values should be empirically determined, a common transition for paroxetine-d6 is m/z 336.2 → 198.2[1][2]. For this compound, you would expect a mass shift corresponding to the benzyl group.
Q2: Why am I observing a chromatographic shift between N-Benzyl paroxetine (B1678475) and its d6 labeled internal standard?
A2: This is a known phenomenon called the "deuterium isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, affecting the molecule's interaction with the stationary phase of the LC column. This often results in the deuterated compound eluting slightly earlier. While often minimal, this can impact quantification if the peaks do not co-elute sufficiently.[3]
Q3: How can I minimize the chromatographic shift between my analyte and this compound?
A3: To minimize the impact of the isotopic shift, you can:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can sometimes reduce the separation between the analyte and its deuterated internal standard.[3]
-
Use a Labeled Standard with Fewer Deuterium Atoms: If the shift is problematic, consider an internal standard with fewer deuterium atoms, as long as it provides a sufficient mass difference from the analyte.[3]
-
Consider ¹³C or ¹⁵N Labeled Standards: If a significant chromatographic shift persists, using stable isotope-labeled standards with ¹³C or ¹⁵N may be a better alternative as they typically exhibit negligible retention time shifts.[3]
Q4: My this compound internal standard signal is weak or inconsistent. What are the potential causes?
A4: Several factors can contribute to a weak or inconsistent internal standard signal:
-
Suboptimal Ionization: The electrospray ionization (ESI) source parameters may not be optimized for this compound. A systematic optimization of the spray voltage, nebulizer gas, drying gas flow, and temperature is crucial.[3]
-
In-source Fragmentation: If the cone voltage (or declustering potential) is too high, the precursor ion can fragment in the source, reducing the intensity of the intended precursor.[3]
-
Matrix Effects: Components in the sample matrix can suppress the ionization of the internal standard. Ensure your sample preparation method effectively removes interferences.
-
Incorrect Concentration: Verify the concentration of your internal standard working solution.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Verify the precursor and product ion m/z values. Infuse a standard solution directly into the mass spectrometer to confirm the transitions. |
| Suboptimal source conditions. | Systematically optimize ESI source parameters, including spray voltage, gas flows, and temperatures, to maximize the signal for the deuterated analyte.[3] | |
| In-source fragmentation. | Gradually decrease the cone voltage/declustering potential and monitor the precursor ion abundance.[3] | |
| Poor Peak Shape for this compound | Co-eluting interferences. | Improve chromatographic separation by modifying the gradient or mobile phase. Ensure the sample preparation is adequate.[3] |
| Suboptimal source parameters affecting ionization efficiency. | Re-optimize ESI source conditions.[3] | |
| High Background Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase and flush the LC system. Check for leaks in the system.[4] |
| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations.[4] | |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure the column is properly equilibrated before each injection. |
| Fluctuations in mobile phase composition. | Check the solvent delivery system and ensure proper mixing of the mobile phase. | |
| Column degradation. | Replace the analytical column if it has been used extensively. |
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters by Direct Infusion
This protocol describes the optimization of MS parameters for this compound by direct infusion of a standard solution.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid)
-
Syringe pump
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare the Standard Solution: Prepare a working standard solution of this compound.
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters:
-
Spray Voltage: While infusing, gradually increase the spray voltage until a stable and optimal signal is achieved.
-
Gas Flow Rates (Nebulizer and Drying Gas): Sequentially optimize the nebulizer and drying gas flow rates to maximize signal intensity.
-
Drying Gas Temperature: Adjust the drying gas temperature to find the optimal setting for desolvation.
-
-
Optimize Compound Parameters:
-
Precursor Ion Identification: In full scan mode, identify the m/z of the protonated this compound precursor ion.
-
Product Ion Identification: Switch to product ion scan mode. Select the precursor ion and ramp the collision energy (e.g., from 10 to 50 eV) to identify the most abundant and stable product ions.
-
Collision Energy Optimization: For each selected MRM transition, perform multiple infusions while varying the collision energy to find the value that yields the highest product ion intensity.
-
Declustering Potential (DP) / Cone Voltage Optimization: Ramp the DP or cone voltage to maximize the precursor ion signal while minimizing in-source fragmentation.[3]
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for extracting N-Benzyl paroxetine from a plasma sample.
Materials:
-
Plasma sample
-
This compound internal standard working solution
-
Extraction solvent (e.g., ethyl acetate/hexane mixture, 50/50 v/v)[5][6]
-
0.1 M Sodium Hydroxide[5]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 0.5 mL of the plasma sample into a microcentrifuge tube.[5]
-
Add Base: Add 100 µL of 0.1 M sodium hydroxide.[5]
-
Add Internal Standard: Add a known amount of this compound internal standard working solution.
-
Add Extraction Solvent: Add an appropriate volume of the extraction solvent.
-
Vortex: Vortex the tube vigorously for 1 minute to ensure thorough mixing.[5]
-
Centrifuge: Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer Supernatant: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate and Reconstitute: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Data Presentation
Table 1: Suggested Starting Mass Spectrometry Parameters for this compound
Note: These are suggested starting points and must be optimized for your specific instrument and experimental conditions.
| Parameter | Suggested Value | Reference |
| Ionization Mode | ESI Positive | [5][6] |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | - |
| Product Ion (Q3) | Empirically determined | - |
| MRM Transition (Paroxetine-d6) | 336.2 → 198.2 m/z | [1][2] |
| Spray Voltage | 2000 - 5500 V | [1][6] |
| Nebulizer Gas | 60 (arbitrary units) | [1][2] |
| Heater/Drying Gas | 65 (arbitrary units) | [1][2] |
| Curtain Gas | 30 (arbitrary units) | [1][2] |
| Source Temperature | 600 °C | [1][2] |
| Declustering Potential | 75 V | [1] |
| Collision Energy | 30 V | [1] |
Visualizations
Caption: A typical experimental workflow for the quantification of N-Benzyl paroxetine.
Caption: A logical troubleshooting workflow for addressing low signal issues.
References
stability testing of N-Benzyl paroxetine-d6 in different biological matrices
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with N-Benzyl paroxetine-d6 as an internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected storage and handling conditions for this compound in biological matrices?
A1: Based on data for paroxetine (B1678475) and its deuterated analogs, this compound is expected to be stable under typical bioanalytical laboratory conditions. For optimal stability, plasma and blood samples should be stored at -20°C or -80°C for long-term storage.[1][2] Paroxetine has demonstrated stability in human plasma for at least 541 days when stored at -25°C or -80°C.[2]
Q2: My this compound signal is showing high variability or decreasing over an analytical run. What are the potential causes?
A2: This can be due to several factors:
-
Instability in the autosampler: While paroxetine is generally stable, prolonged exposure to room temperature in the autosampler can lead to degradation. Paroxetine has been shown to be stable for up to 23.76 hours at room temperature in thawed plasma.[2]
-
Adsorption to labware: Ensure that all vials and plates are made of low-binding material.
-
Matrix effects: Ion suppression or enhancement from the biological matrix can affect the signal. A thorough evaluation of matrix effects is recommended during method validation.
-
Inconsistent extraction recovery: The efficiency of the extraction process can impact the final signal.
Q3: I am observing a chromatographic shift between the analyte (N-Benzyl paroxetine) and the internal standard (this compound). Why is this happening?
A3: This is a known phenomenon called the "isotope effect." The substitution of hydrogen with deuterium (B1214612) can lead to slight differences in physicochemical properties, causing the deuterated compound to elute slightly earlier in reversed-phase chromatography. While usually minor, this can be problematic if it leads to differential matrix effects.
Q4: What are the key considerations for method validation when using this compound as an internal standard?
A4: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key experiments include:
-
Stability: Freeze-thaw, bench-top (short-term), and long-term stability assessments.
-
Matrix Effect: Evaluation of ion suppression or enhancement from at least six different sources of the biological matrix.
-
Recovery: Assessment of the extraction efficiency.
-
Selectivity and Specificity: Ensuring no interference from endogenous components of the matrix.
-
Linearity, Accuracy, and Precision: Demonstrating the method's performance over the intended calibration range.
Troubleshooting Guides
Issue 1: Poor Peak Shape for this compound
| Symptom | Potential Cause | Troubleshooting Step |
| Peak fronting | Injection of the sample in a solvent stronger than the mobile phase. | Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. |
| Peak tailing | Secondary interactions with the analytical column; column contamination. | Use a column with end-capping. Flush the column with a strong solvent to remove potential contaminants. |
| Split peaks | Column void or blockage. | Replace the column. Check for blockages in the LC system. |
Issue 2: Inconsistent Internal Standard Area
| Symptom | Potential Cause | Troubleshooting Step |
| Drifting IS area across a batch | Inconsistent sample preparation or extraction. | Ensure consistent and precise pipetting of the internal standard solution. Automate the liquid handling steps if possible. |
| Abrupt changes in IS area | Air bubbles in the autosampler syringe; instrument contamination. | Purge the autosampler syringe. Clean the ion source of the mass spectrometer. |
| Low IS area in all samples | Incorrect concentration of the internal standard working solution. | Prepare a fresh working solution and re-analyze. Verify the concentration of the stock solution. |
Stability Data Summary
The following tables summarize the stability of paroxetine and paroxetine-d6 in human plasma based on available literature. This data can be used as a guide for establishing stability protocols for this compound.
Table 1: Freeze-Thaw Stability of Paroxetine in Human Plasma
| Number of Cycles | Storage Temperature | Analyte Concentration | % Change from Baseline | Reference |
| 5 | -25°C / -80°C | QC Low, QC High | No significant effect | [2] |
Table 2: Short-Term (Bench-Top) Stability of Paroxetine in Human Plasma
| Storage Duration | Storage Temperature | Analyte Concentration | % Change from Baseline | Reference |
| Up to 23.76 hours | Room Temperature | QC Low, QC High | No significant effect | [2] |
Table 3: Long-Term Stability of Paroxetine in Human Plasma
| Storage Duration | Storage Temperature | Analyte Concentration | % Change from Baseline | Reference |
| 541 days | -25°C / -80°C | QC Low, QC High | No significant effect | [2] |
| 6 years | -20°C | 190 ng/mL | Stable | [1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Paroxetine from Human Plasma
This protocol is adapted from a validated method for the analysis of paroxetine in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M NaOH and vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of a mixture of ethyl acetate/hexane (50/50, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Diagrams
Caption: Liquid-Liquid Extraction Workflow for this compound.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Signal.
References
resolving co-eluting peaks with N-Benzyl paroxetine-d6 in chromatography
Welcome to the technical support center for resolving chromatographic issues related to the analysis of paroxetine (B1678475) using a deuterated internal standard. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals.
A Note on the Internal Standard: The query specified "N-Benzyl paroxetine-d6." Typically, paroxetine-d4 or paroxetine-d6 are used as internal standards. This guide will address the common issue of co-elution between paroxetine and its deuterated internal standard, with the principles being broadly applicable.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide addresses specific issues you may encounter during the chromatographic analysis of paroxetine with its deuterated internal standard.
Question: Why are my paroxetine and deuterated internal standard (IS) peaks showing a chromatographic shift instead of co-eluting?
Answer: A slight separation between the analyte and its deuterated internal standard is a known phenomenon sometimes referred to as the "isotope effect." However, significant shifts can compromise analytical accuracy. The primary goal is to achieve consistent and minimal separation so that both compounds experience similar matrix effects.
Potential Causes & Solutions:
-
Mobile Phase Composition: The organic modifier and buffer composition can influence the interaction of the analyte and IS with the stationary phase.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter retention times.
-
Gradient Slope: In gradient elution, a shallow gradient may resolve the analyte and IS, while a steeper gradient might merge the peaks.
A systematic approach is the most effective way to troubleshoot this issue. The following workflow can help identify and resolve the problem.
Caption: A logical workflow for troubleshooting chromatographic shifts.
Question: What do I do if my peaks are splitting, tailing, or broadening?
Answer: Poor peak shape can hinder resolution and accurate integration. These issues often point to problems with the column, sample solvent, or mobile phase.[1][2]
Potential Causes & Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Solution: Dilute the sample or decrease the injection volume.[2]
-
Column Contamination or Degradation: Buildup of contaminants or a worn-out column can cause peak tailing and broadening. Solution: Flush the column according to the manufacturer's instructions or replace it if necessary. Using a guard column is highly recommended.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase.[2]
-
Secondary Interactions: For basic compounds like paroxetine, interactions with residual silanols on the silica (B1680970) surface can cause tailing. Solution: Ensure the mobile phase is adequately buffered. Adjusting the pH can also mitigate these interactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a concern?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping peaks.[3] In quantitative analysis using an internal standard (IS), the fundamental assumption is that the IS and the analyte behave identically during sample preparation, injection, and ionization. If they do not co-elute perfectly, they may be affected differently by matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[4][5]
Q2: Why is a deuterated internal standard used, and why might it separate from the analyte?
A2: A stable isotope-labeled (SIL) or deuterated internal standard is considered the "gold standard" for quantitative mass spectrometry. It is chemically identical to the analyte but has a different mass, allowing the mass spectrometer to distinguish between them.[6] Because its physicochemical properties are nearly identical to the analyte, it co-elutes very closely and compensates for variations in sample preparation and matrix effects.[5] The slight difference in retention time, known as the isotope effect, arises because deuterium (B1214612) atoms are heavier than hydrogen atoms, which can lead to slightly stronger intermolecular interactions with the stationary phase.
Q3: How can I confirm peak purity if I suspect co-elution with an interference?
A3: If you are using a Diode Array Detector (DAD) or a mass spectrometer, you can assess peak purity.
-
DAD: A DAD collects UV spectra across the entire peak. If the peak is pure, all the spectra should be identical. If they differ, it indicates the presence of a co-eluting impurity.[7]
-
Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (peak apex vs. the leading and trailing edges), you can check for the presence of different ions. If the spectral profile changes, co-elution is likely.[3]
Experimental Protocols
Protocol 1: Method Optimization for Co-elution
This protocol provides a systematic approach to adjusting chromatographic parameters to achieve co-elution.
1. Objective: To minimize the retention time difference (ΔRT) between paroxetine and this compound while maintaining good peak shape.
2. Materials:
- Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).[8]
- Standard solutions of paroxetine and its deuterated internal standard.
- HPLC or UHPLC system with a column oven and mass spectrometer.
- Mobile phases (e.g., Acetonitrile, Methanol, and buffered aqueous solution like ammonium (B1175870) formate).
3. Procedure:
4. Data Analysis: Summarize the results in a table to easily compare conditions.
Quantitative Data Summary (Hypothetical)
The table below shows hypothetical data from an optimization experiment.
| Condition ID | Mobile Phase (% Acetonitrile) | Temperature (°C) | Analyte RT (min) | IS RT (min) | ΔRT (min) | Peak Shape |
| 1 | 50% | 30 | 2.55 | 2.50 | 0.05 | Symmetrical |
| 2 | 55% | 30 | 2.21 | 2.17 | 0.04 | Symmetrical |
| 3 | 50% | 40 | 2.42 | 2.40 | 0.02 | Symmetrical |
| 4 | 55% | 40 | 2.10 | 2.08 | 0.02 | Symmetrical |
In this example, Condition 3 or 4 would be preferable as they result in the smallest separation between the analyte and the internal standard.
Caption: Key parameters influencing chromatographic resolution.
References
- 1. zefsci.com [zefsci.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Solid-Phase Extraction of N-Benzyl Paroxetine-d6
Welcome to the technical support center for the solid-phase extraction (SPE) of N-Benzyl paroxetine-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What type of SPE cartridge is most suitable for the extraction of this compound?
A1: this compound, as a deuterated analog of the basic drug paroxetine (B1678475), is amenable to extraction using various SPE sorbents. The optimal choice depends on the sample matrix and desired selectivity. Common choices include:
-
Reversed-Phase (e.g., C18): These cartridges separate compounds based on hydrophobicity. They are a good starting point for relatively clean sample matrices.
-
Polymeric (e.g., HLB - Hydrophilic-Lipophilic Balanced): These offer a versatile option with balanced retention for a wide range of compounds, including polar and non-polar analytes.
-
Mixed-Mode (e.g., Strong Cation Exchange with Reversed-Phase): These are highly selective for basic compounds like paroxetine. The dual retention mechanism (ion exchange and hydrophobic interaction) allows for more rigorous wash steps, resulting in cleaner extracts. For a range of antidepressants, strong cation exchangers have been shown to provide excellent recoveries.
Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors throughout the SPE process. Consider the following troubleshooting steps:
-
Sample Pre-treatment: Ensure the pH of your sample is optimized for retention. For basic compounds like paroxetine on a reversed-phase or mixed-mode cation exchange sorbent, a slightly basic pH in the loading solution can improve retention.
-
Sorbent Conditioning and Equilibration: Inadequate conditioning (wetting the sorbent) or equilibration (priming the sorbent with a solution similar to the sample matrix) can lead to poor interaction between the analyte and the sorbent. Always follow the manufacturer's protocol for these steps.
-
Wash Step: Your wash solvent may be too strong, leading to premature elution of the analyte. If using a reversed-phase sorbent, try decreasing the percentage of organic solvent in your wash solution. For mixed-mode sorbents, ensure the pH of the wash solution maintains the desired ionic interaction.
-
Elution Step: The elution solvent may not be strong enough to fully desorb the analyte from the sorbent. For reversed-phase, this could mean increasing the organic solvent percentage. For ion-exchange, the pH of the elution buffer needs to be adjusted to neutralize the charge of the analyte, and a suitable organic solvent is required to disrupt hydrophobic interactions.
-
Analyte Breakthrough: The sample may be loaded too quickly, or the cartridge capacity may be insufficient for the sample volume or analyte concentration, leading to the analyte passing through the cartridge without being retained.
Q3: How critical is the choice of internal standard for quantitative analysis?
A3: The use of a stable isotope-labeled internal standard, such as this compound for the analysis of paroxetine, is highly recommended for accurate quantification. A deuterated internal standard will behave nearly identically to the analyte during extraction and ionization, effectively compensating for any sample loss during preparation and for matrix effects in the mass spectrometer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete elution. | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, adjust pH). Ensure the elution volume is sufficient to completely wet the sorbent bed. |
| Analyte breakthrough during loading. | Decrease the flow rate during sample loading. Ensure the cartridge is not overloaded. | |
| Inappropriate wash solvent. | Decrease the elution strength of the wash solvent. For reversed-phase, reduce the organic content. For ion-exchange, ensure the pH maintains analyte retention. | |
| High Variability in Recovery | Inconsistent flow rates. | Use a vacuum manifold or automated SPE system to ensure consistent flow rates during all steps. |
| Cartridge drying out before sample loading (for non-wettable sorbents). | Ensure the sorbent bed remains solvated after conditioning and equilibration. | |
| Poor Reproducibility | Inconsistent sample pre-treatment. | Ensure uniform pH adjustment and particulate removal for all samples. |
Experimental Protocols & Data
General Solid-Phase Extraction Protocol for Paroxetine and its Internal Standard
This protocol is a general guideline and may require optimization for specific sample types and SPE cartridges.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water or an appropriate buffer (e.g., phosphate (B84403) buffer).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. The composition of the wash solution is critical and depends on the chosen sorbent.
-
Elution: Elute the analyte and internal standard with a strong solvent. For example, a mixture of methanol or acetonitrile (B52724) with a pH modifier (e.g., a small percentage of formic acid or ammonium (B1175870) hydroxide) is often used.
Recovery Data for Paroxetine and Internal Standards
The following table summarizes recovery data from various studies. Note that the internal standard and extraction methods vary, which significantly impacts recovery.
| Analyte | Internal Standard | Extraction Method | Sorbent | Recovery (%) |
| Paroxetine | Fluoxetine | Solid-Phase Extraction | C18 | 69.2[1] |
| Fluoxetine | - | Solid-Phase Extraction | C18 | 74.4[1] |
| Paroxetine | - | Liquid-Liquid Extraction | - | 70.8[2] |
| Internal Standard | - | Liquid-Liquid Extraction | - | 84.1[2] |
| Antidepressants (general) | - | Solid-Phase Extraction | Strong Cation Exchanger | 70 - 109[3] |
| Paroxetine | - | SPE-TLC | - | 35[4] |
Visualizing the Workflow
A generalized workflow for the solid-phase extraction of this compound is depicted below. This diagram illustrates the key stages of the process from sample preparation to final analysis.
Caption: General workflow for SPE of this compound.
References
- 1. Solid-phase extraction and analysis of paroxetine in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
adjusting for isotopic cross-contribution between paroxetine and N-Benzyl paroxetine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paroxetine (B1678475) and its deuterated internal standards, specifically addressing the potential for isotopic cross-contribution with N-Benzyl paroxetine-d6.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of paroxetine analysis?
A1: Isotopic cross-contribution, or isotopic overlap, occurs when the mass spectrometry signal of the unlabeled analyte (paroxetine) interferes with the signal of its stable isotope-labeled internal standard (e.g., this compound).[1] This happens because naturally abundant heavy isotopes (like ¹³C and ²H) in the paroxetine molecule can result in a mass peak that is identical to a mass peak of the deuterated internal standard.[2] This can lead to an artificially inflated signal for the internal standard, compromising the accuracy of quantification.[1]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled internal standard is ideal for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. This means it behaves similarly during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and variations in the analytical process.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the standard. While paroxetine-d6 is a commonly used internal standard[4], this compound may be used in specific applications, though it is less common.
Q3: What are the primary indicators of significant isotopic cross-contribution?
A3: The following observations may indicate isotopic cross-contribution:
-
Non-linear calibration curves: The linear relationship between the analyte concentration and the response ratio may be disrupted.[1]
-
Inaccurate quantification at high analyte concentrations: The contribution of the analyte's isotopic peaks to the internal standard's signal becomes more pronounced at higher analyte concentrations.
-
Presence of a signal for the internal standard in blank samples spiked only with the analyte: This is a direct indication of isotopic overlap.
Q4: How can I correct for isotopic cross-contribution?
A4: Correction for isotopic cross-contribution typically involves mathematical approaches. Matrix-based methods are common, where the known natural isotopic abundance of the elements in the analyte is used to calculate the expected contribution to the internal standard's signal and subtract it from the measured response.[1][5][6] Several software packages are also available to automate these corrections.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent internal standard response across samples | 1. Matrix effects (ion suppression or enhancement).[2] 2. Inconsistent sample preparation.[2] 3. Isotopic cross-contribution from high concentrations of paroxetine. | 1. Optimize sample cleanup procedures (e.g., solid-phase extraction) to minimize matrix effects.[7] 2. Ensure precise and consistent addition of the internal standard to all samples and standards.[2] 3. Analyze a sample containing a high concentration of unlabeled paroxetine without the internal standard to measure the contribution to the internal standard's mass channel. Use this information to apply a correction factor. |
| High background signal at the m/z of the internal standard | 1. Contamination of the LC-MS system or solvents.[2] 2. Presence of an isobaric interference in the sample matrix. | 1. Flush the LC system with appropriate cleaning solutions and use high-purity solvents.[2] 2. Improve chromatographic separation to resolve the interference from the internal standard. Adjusting the mobile phase or using a different column may be necessary.[7] |
| Analyte (paroxetine) signal detected in blank samples | 1. Carryover from a previous injection. 2. Contamination of the analytical system. | 1. Optimize the wash solvent and increase the wash volume between injections. 2. Clean the injection port and autosampler needle. |
| Poor peak shape for paroxetine or the internal standard | 1. Inappropriate mobile phase composition. 2. Column degradation. | 1. Adjust the mobile phase pH or organic solvent composition. Buffer strength can be crucial for paroxetine. 2. Replace the analytical column. |
Experimental Protocols
Protocol: Assessing Isotopic Cross-Contribution
This protocol outlines a method to determine the extent of isotopic cross-contribution from paroxetine to this compound.
1. Materials and Reagents:
-
Paroxetine reference standard
-
This compound internal standard
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
LC-MS grade formic acid
-
Biological matrix (e.g., human plasma)
2. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of paroxetine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Preparation of Analytical Samples:
-
Sample A (Internal Standard Only): In a clean tube, spike a known volume of the biological matrix with the this compound stock solution to a final concentration typical for your assay.
-
Sample B (Analyte Only): In a separate tube, spike the same volume of the biological matrix with the paroxetine stock solution to the highest expected concentration in your study samples. Do not add the internal standard.
-
Sample C (Blank Matrix): Use an unspiked aliquot of the biological matrix.
4. Sample Preparation (Example: Protein Precipitation):
-
To each sample, add three volumes of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in the mobile phase.
5. LC-MS/MS Analysis:
-
Analyze the reconstituted samples using your established LC-MS/MS method for paroxetine.
-
Monitor the mass transitions for both paroxetine and this compound.
6. Data Analysis:
-
In the chromatogram for Sample B (analyte only), integrate the peak area in the mass channel corresponding to this compound.
-
The ratio of this peak area to the peak area of paroxetine in Sample B provides a quantitative measure of the isotopic cross-contribution. This factor can then be used to correct the internal standard signal in unknown samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medprecis.com [medprecis.com]
- 5. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. en-trust.at [en-trust.at]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Paroxetine Using N-Benzyl Paroxetine-d6 in Accordance with FDA Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of paroxetine (B1678475) in biological matrices, specifically utilizing N-Benzyl paroxetine-d6 as an internal standard, in alignment with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines. The content is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction to Bioanalytical Method Validation
The FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018) and the internationally harmonized guideline, ICH M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022), provide the regulatory framework for the validation of analytical methods.[1][2] These guidelines ensure that the developed method is reliable, reproducible, and suitable for its intended purpose, which is crucial for the integrity of data submitted for regulatory review.[3][4] The core parameters for validation include selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity, reproducibility, and stability.[4]
This guide will focus on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a common and highly sensitive technique for the quantification of drugs like paroxetine in biological fluids.[5][6][7][8] The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for variability during sample preparation and analysis.
Experimental Protocol: LC-MS/MS Analysis of Paroxetine
A detailed experimental protocol for the analysis of paroxetine in human plasma using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite based on established methods for paroxetine analysis.[5][6][7][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (this compound).
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex for 30 seconds.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic conditions would be optimized to achieve good peak shape and separation.
-
Flow Rate: A typical flow rate for a UHPLC system would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows would be optimized to maximize the signal for both the analyte and the internal standard.
Below is a diagram illustrating the experimental workflow.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Paroxetine Stable Isotope Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of paroxetine (B1678475), the selection of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a detailed comparison of commonly used paroxetine stable isotope standards, with a focus on N-Benzyl paroxetine-d4, Paroxetine-d4, and Paroxetine-d6.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, particularly for bioanalytical applications. Their near-identical physicochemical properties to the analyte of interest allow them to co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response. This guide will delve into the properties, applications, and performance characteristics of key paroxetine stable isotope standards to aid in the selection of the most suitable standard for your research needs.
Comparison of Physicochemical Properties
A clear understanding of the physical and chemical properties of each standard is crucial for its effective implementation in analytical methods. The following table summarizes the key properties of N-Benzyl paroxetine-d4, Paroxetine-d4, and Paroxetine-d6.
| Property | N-Benzyl paroxetine-d4 | Paroxetine-d4 | Paroxetine-d6 |
| Molecular Formula | C₂₆H₂₂D₄FNO₃ | C₁₉H₁₆D₄FNO₃ | C₁₉H₁₄D₆FNO₃ |
| Molecular Weight | 423.51 g/mol [1] | 333.40 g/mol | 335.41 g/mol [2] |
| CAS Number | 1217614-37-3[1][3] | Not readily available | Not readily available for the specific labeled positions |
| Degree of Deuteration | 4 | 4 | 6 |
| Structural Difference from Paroxetine | Benzyl group on the piperidine (B6355638) nitrogen and four deuterium (B1214612) atoms. | Four deuterium atoms on the piperidine ring. | Six deuterium atoms, typically on the piperidine ring. |
Performance in Analytical Applications
| Performance Metric | N-Benzyl paroxetine-d4 | Paroxetine-d4 | Paroxetine-d6 |
| Typical Application | Internal standard for LC-MS/MS analysis of paroxetine and its related compounds.[1] | Internal standard in validated LC/MS/MS methods for paroxetine quantification in plasma.[4] | Widely used as an internal standard for the bioanalysis of paroxetine in human plasma by LC-MS/MS.[5] |
| Reported Recovery | Data not explicitly found in comparative studies. Expected to be similar to paroxetine depending on the extraction method. | A validated LC/MS/MS method reported precision and accuracy criteria were met for quality control samples using Paroxetine-d4 as the internal standard.[4] | A mean recovery of approximately 80% was reported in a 96-well plate-based liquid-liquid extraction method.[5] Another study reported a recovery of about 71% for paroxetine and 84% for the internal standard (fluoxetine, not a deuterated analog). |
| Matrix Effects | Not explicitly detailed in comparative studies. The use of a stable isotope-labeled standard is intended to minimize matrix effects. | The use of a deuterated internal standard is the preferred method to compensate for matrix effects in LC-MS/MS bioanalysis. | The use of paroxetine-d6 was shown to help reduce lot-to-lot variability in plasma matrix effects. |
| Precision and Accuracy | Expected to provide high precision and accuracy due to its structural similarity to paroxetine. | Method validation using paroxetine-d4 met precision and accuracy criteria for quality control samples.[4] | Inter-assay precision (%CV) for paroxetine analysis using paroxetine-d6 was reported to be between 3.97% and 12.6%, with accuracy (%RE) between -0.984% and 4.90%.[5] |
Experimental Protocols
The following provides a generalized experimental protocol for the quantification of paroxetine in human plasma using a stable isotope-labeled internal standard, based on common methodologies found in the literature.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of human plasma, add 25 µL of the working internal standard solution (e.g., Paroxetine-d6 in methanol).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Paroxetine: e.g., 330.1 -> 192.1
-
Paroxetine-d4: e.g., 334.1 -> 196.1
-
Paroxetine-d6: e.g., 336.1 -> 198.1
-
N-Benzyl paroxetine-d4: e.g., 424.2 -> 91.1 (benzyl fragment) or other specific fragments.
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified metabolic pathway of paroxetine.
Caption: General experimental workflow for paroxetine analysis.
Conclusion
The choice of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative assays for paroxetine. While N-Benzyl paroxetine-d4 is a viable option, Paroxetine-d4 and Paroxetine-d6 are more commonly cited in the scientific literature for bioanalytical applications. The ideal standard should be selected based on its commercial availability, the specific requirements of the analytical method, and a thorough validation to ensure it accurately mimics the behavior of the unlabeled analyte. This guide provides a foundational comparison to assist researchers in making an informed decision for their specific analytical needs.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Paroxetine-d6 HCl (Mixture of Enantiomers) | Axios Research [axios-research.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. longdom.org [longdom.org]
- 6. Stable isotope dilution negative ion chemical ionization gas chromatography-mass spectrometry for the quantitative analysis of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Paroxetine Quantification by LC-MS/MS Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of paroxetine (B1678475) in human plasma. The use of a deuterated internal standard, such as paroxetine-d6, is a key component of a robust bioanalytical method, ensuring accuracy and precision. While the specific internal standard N-Benzyl paroxetine-d6 was not identified in the reviewed literature, this guide focuses on methods employing the closely related and commonly used paroxetine-d6.
The following sections detail the experimental protocols and performance characteristics of various methods, offering a valuable resource for laboratories involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment of paroxetine.
Paroxetine Metabolism Pathway
Paroxetine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The initial and major metabolic step is the demethylenation of the methylenedioxy group to form a catechol intermediate.[1][2] This intermediate is then further metabolized through methylation and subsequent conjugation with glucuronic acid or sulfate (B86663) before excretion.[1] Paroxetine is also a potent inhibitor of CYP2D6, which can lead to non-linear pharmacokinetics and potential drug-drug interactions.[1][3] Understanding this pathway is crucial for interpreting quantitative results and considering potential metabolic variations in patient populations.[4]
Quantitative Method Comparison
The following tables summarize the experimental conditions and validation data from several published LC-MS/MS methods for paroxetine quantification in human plasma. These methods utilize a deuterated internal standard to ensure high precision and accuracy.
Table 1: Comparison of LC-MS/MS Experimental Conditions
| Parameter | Method A | Method B | Method C |
| Internal Standard | Paroxetine-d6[5] | Fluoxetine[6] | Fentanyl-d5[7] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[5] | Liquid-Liquid Extraction (LLE)[6] | Liquid-Liquid Extraction (LLE)[7] |
| Chromatography Column | Not Specified | C18[6] | Silica[7] |
| Mobile Phase | A: Water/1.0 M Ammonium (B1175870) Formate (B1220265) (1000:20, v/v)B: Acetonitrile[5] | Formic acid 0.1% in Acetonitrile:Water (6:4, v/v)[8] | Low Aqueous-High Organic[7] |
| Flow Rate | Gradient | 0.15 mL/min[8] | Not Specified |
| Injection Volume | Not Specified | 10 µL[8] | Not Specified |
| Total Run Time | Not Specified | 2.6 min[8] | 2.0 min[7] |
| Ionization Mode | ESI Positive[5] | ESI Positive[6] | ESI Positive[7] |
| MRM Transitions (Paroxetine) | 330.2 → 192.0 m/z[5] | 330.0 → 70.0 m/z[6] | 330 → 192 m/z[7] |
| MRM Transitions (IS) | 336.2 → 198.2 m/z[5] | 310 → 43.9 m/z[6] | 342 → 188 m/z[7] |
Table 2: Comparison of Method Validation Data
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 0.250 - 50.0[5] | 0.2 - 20.0[6] | 0.050 - 50[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.250[5] | 0.2[6] | 0.050[7] |
| Intra-assay Precision (%CV) | Not Specified | Not Specified | < 5.0%[7] |
| Inter-assay Precision (%CV) | 3.97 - 12.6[5] | < 15%[6] | < 5.0%[7] |
| Intra-assay Accuracy (%) | Not Specified | Not Specified | < 2.9% (RE)[7] |
| Inter-assay Accuracy (%) | -0.984 to 4.90[5] | < 15%[6] | < 2.9% (RE)[7] |
| Recovery (%) | Not Specified | Not Specified | Not Specified |
Detailed Experimental Protocols
Below are generalized experimental protocols based on the reviewed literature. For specific applications, optimization and validation according to regulatory guidelines are required.
Method A: Based on a Method Using Paroxetine-d6
1. Sample Preparation (Liquid-Liquid Extraction) [5]
-
To a 96-well plate, add plasma samples, quality controls, and calibration standards.
-
Add the internal standard solution (paroxetine-d6 in methanol).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis [5]
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Paroxetine: 330.2 → 192.0 m/z
-
Paroxetine-d6: 336.2 → 198.2 m/z
-
-
Chromatographic Separation: Utilize a gradient elution with a mobile phase consisting of ammonium formate buffer in water and acetonitrile.
General Bioanalytical Workflow
The quantification of paroxetine in biological matrices by LC-MS/MS follows a standardized workflow to ensure data integrity and reproducibility.
This guide highlights the key parameters for the successful quantification of paroxetine in a research or clinical setting. The presented data demonstrates that with a suitable deuterated internal standard and a validated LC-MS/MS method, accurate and precise measurements of paroxetine can be achieved. Laboratories should perform their own validation to ensure the chosen method meets the specific requirements of their studies.
References
- 1. ClinPGx [clinpgx.org]
- 2. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paroxetine (Paxil)- CYP2D6 – MyDrugGenome [mydruggenome.org]
- 5. longdom.org [longdom.org]
- 6. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a hydrophilic interaction liquid chromatography-tandem mass spectrometric method for the analysis of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
Cross-Validation of Analytical Methods for Paroxetine: A Comparative Guide Featuring N-Benzyl Paroxetine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of paroxetine (B1678475) in biological matrices, with a focus on the utilization of deuterated internal standards such as N-Benzyl paroxetine-d6. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods, particularly in complex matrices like human plasma. This document outlines the performance of methods employing a deuterated analog of paroxetine against those using other common internal standards.
Note on this compound: While the core principles discussed apply to this compound, the specific experimental data presented herein is based on studies utilizing the closely related deuterated internal standard, paroxetine-d6, due to the availability of published validation data. The underlying advantage of using a stable isotope-labeled internal standard remains the same.
Comparative Performance of Analytical Methods
The choice of an internal standard significantly impacts the performance of a bioanalytical method. A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards, such as paroxetine-d6, are often considered the gold standard as they have nearly identical physicochemical properties to the analyte. The following table summarizes the performance of various validated LC-MS/MS methods for paroxetine quantification, highlighting the internal standard used.
| Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) | Extraction Method | Reference |
| Paroxetine-d6 | 0.250 | 0.250 - 50.0 | 3.97 - 12.6 | -0.984 to 4.90 | Liquid-Liquid Extraction | [1] |
| Fluoxetine | 0.2 | 0.2 - 20.0 | < 15 | < 15 | Liquid-Liquid Extraction | [2][3] |
| Fluoxetine | 0.05 | 0.05 - 20 | 1.86 - 9.99 | 102.69 - 107.79 | Liquid-Liquid Extraction | [4] |
| Imipramine | 0.5 | 0.5 - 80.0 | Not Reported | Not Reported | Solid-Phase Extraction | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below is a representative experimental protocol for the quantification of paroxetine in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (e.g., paroxetine-d6 in methanol).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 500 µL of extraction solvent (e.g., ethyl acetate/hexane, 50/50, v/v).
-
Seal the plate and vortex for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 5 minutes.
-
Transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Paroxetine Transition: m/z 330.0 → 70.0[2]
-
Paroxetine-d6 Transition: (The specific transition for this compound would need to be determined, but for paroxetine-d6 it would be approximately m/z 336.0 → 70.0, assuming d6 on the benzyl (B1604629) group does not alter the fragmentation to the piperidine (B6355638) moiety).
-
Fluoxetine Transition: m/z 310.0 → 43.9[2]
-
Visualizing Method Cross-Validation and Paroxetine Metabolism
The following diagrams illustrate the logical workflow for cross-validating analytical methods and the metabolic pathway of paroxetine, which is crucial for understanding potential interferences and the behavior of the analyte in biological systems.
Conclusion
The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity and comparability across different studies or laboratories. The use of a stable isotope-labeled internal standard, such as this compound or paroxetine-d6, is highly recommended for the bioanalysis of paroxetine. These internal standards provide superior accuracy and precision by closely tracking the analyte through the entire analytical process. The data presented in this guide, compiled from various validated methods, demonstrates the robustness of LC-MS/MS assays for paroxetine quantification and provides a framework for researchers to design and validate their own analytical procedures.
References
- 1. longdom.org [longdom.org]
- 2. Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.ualberta.ca [sites.ualberta.ca]
- 4. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Deuterated Internal Standards for Paroxetine Bioanalysis: A Guide for Researchers
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of therapeutic agents in biological matrices is paramount. For paroxetine (B1678475), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis. The accuracy and reliability of this method hinge on the use of an appropriate internal standard (IS). This guide provides a comparative study of commonly employed deuterated analogs of paroxetine as internal standards, with a focus on Paroxetine-d6 and a structural analog, Paroxetine-d4.
While the specific entity "N-Benzyl paroxetine-d6" is not commonly cited in scientific literature, the use of deuterated paroxetine analogs is a well-established practice. This guide will compare the performance of Paroxetine-d6 and Paroxetine-d4, which serve as excellent examples of stable isotope-labeled internal standards.
Physicochemical Properties of Deuterated Paroxetine Internal Standards
An ideal internal standard should share physicochemical properties with the analyte to ensure similar behavior during sample preparation and analysis, while being distinguishable by the mass spectrometer. Deuterated analogs are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency, but have a different mass-to-charge ratio (m/z).
| Property | Paroxetine | Paroxetine-d6 | Paroxetine-d4 |
| Molecular Formula | C₁₉H₂₀FNO₃ | C₁₉H₁₄D₆FNO₃ | C₁₉H₁₆D₄FNO₃ |
| Molecular Weight | 329.37 g/mol | 335.41 g/mol | 333.40 g/mol |
| Deuterium Labeling | N/A | Typically on the piperidine (B6355638) ring and/or the methylenedioxy group | Typically on the piperidine ring |
Performance Comparison in Bioanalytical Methods
The performance of an internal standard is evaluated through the validation of the bioanalytical method. Key parameters include linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy. The following table summarizes typical performance data for LC-MS/MS methods utilizing Paroxetine-d6 and Paroxetine-d4 for the quantification of paroxetine in human plasma.
| Parameter | Method using Paroxetine-d6[1] | Method using Paroxetine-d4 |
| Linearity (R²) | > 0.99 | > 0.99 |
| LLOQ | 0.250 ng/mL[1] | Typically in the range of 0.1 - 1 ng/mL |
| Intra-day Precision (%CV) | 3.97% - 12.6%[1] | Generally < 15% |
| Inter-day Precision (%CV) | < 15% | Generally < 15% |
| Intra-day Accuracy (%) | -0.984% to 4.90%[1] | Generally within ±15% |
| Inter-day Accuracy (%) | Generally within ±15% | Generally within ±15% |
Both Paroxetine-d6 and Paroxetine-d4 have demonstrated excellent performance as internal standards in numerous validated bioanalytical methods. The choice between them often depends on commercial availability, cost, and the specific requirements of the assay. The higher degree of deuteration in Paroxetine-d6 can offer a greater mass difference from the analyte, potentially reducing the risk of isotopic crosstalk.
Experimental Protocol: Quantification of Paroxetine in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the analysis of paroxetine in human plasma using a deuterated internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Paroxetine-d6 at 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) in a gradient elution.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Paroxetine: Q1 330.1 -> Q3 192.1
-
Paroxetine-d6: Q1 336.1 -> Q3 198.1
-
Paroxetine-d4: Q1 334.1 -> Q3 196.1
-
-
Data Analysis: Analyst software or equivalent.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a bioanalytical LC-MS/MS method.
References
Establishing the Limit of Quantification for Paroxetine using N-Benzyl Paroxetine-d6: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a reliable lower limit of quantification (LLOQ) is a critical aspect of bioanalytical method validation. This guide provides a comparative overview of methodologies for determining the LLOQ of paroxetine (B1678475), with a focus on the use of a deuterated internal standard, N-Benzyl paroxetine-d6. The inclusion of a stable isotope-labeled internal standard is a widely accepted practice to ensure accuracy and precision in quantitative bioanalysis.
Understanding the Limit of Quantification (LOQ)
The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) guidelines, provide a framework for bioanalytical method validation, including the criteria for establishing the LLOQ.[1][2][3] Typically, the analyte signal at the LLOQ should be at least five to ten times the signal of a blank sample.[4] Furthermore, the precision (%CV) and accuracy (%bias) at the LLOQ should generally be within ±20%.[5][6]
The Role of an Internal Standard: this compound
The use of an internal standard (IS) is crucial for correcting for the variability in sample preparation and instrument response. An ideal IS is a stable isotope-labeled version of the analyte, such as this compound. This is because it has nearly identical physicochemical properties to the analyte (paroxetine), and thus behaves similarly during extraction, chromatography, and ionization. The mass difference allows for its distinct detection by a mass spectrometer. While the specific "N-Benzyl" modification may be less common in published literature, the principles of using a deuterated paroxetine standard, such as paroxetine-d6, are well-established and directly applicable.
Comparative Analysis of LOQ for Paroxetine
The following table summarizes the performance of various published LC-MS/MS methods for the quantification of paroxetine in human plasma, highlighting the achievable LOQ values and the internal standards used.
| Analytical Method | Matrix | Internal Standard | Limit of Quantification (LOQ) | Precision at LOQ (%CV) | Accuracy at LOQ (%Bias) | Reference |
| LC-MS/MS | Human Plasma | Paroxetine-d6 | 0.250 ng/mL | 12.6% | 4.90% | [2] |
| LC-MS/MS | Human Plasma | Fluoxetine | 0.2 ng/mL | <15% | -3.4% to 4.8% | [7][8] |
| LC-MS/MS | Human Plasma | Fluoxetine | 0.05 ng/mL | 1.52% - 6.28% | 102.07% - 109.57% | [3] |
| LC-MS/MS | Human Plasma | Imipramine | 0.5 ng/mL | Not Reported | Not Reported | [1] |
| GC-MS | Human Plasma | Stable Isotope Dilution | Not Specified | Within 10.0% | Within 10.0% |
Experimental Protocol: LOQ Determination for Paroxetine with Paroxetine-d6
This section details a representative experimental protocol for establishing the LOQ of paroxetine in human plasma using paroxetine-d6 as an internal standard, based on common methodologies.[2]
1. Materials and Reagents:
-
Paroxetine hydrochloride (Reference Standard)
-
This compound (or Paroxetine-d6) (Internal Standard)
-
Human Plasma (drug-free, with anticoagulant)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions:
-
Paroxetine Stock Solution (100 µg/mL): Accurately weigh and dissolve paroxetine hydrochloride in methanol.
-
Paroxetine-d6 Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the paroxetine stock solution in a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the paroxetine-d6 stock solution to a fixed concentration (e.g., 10 ng/mL) in a suitable solvent.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 10 mM ammonium formate in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Paroxetine: 330.2 → 192.0 m/z
-
Paroxetine-d6: 336.2 → 198.2 m/z
-
5. LOQ Establishment:
-
Prepare a series of calibration standards in blank plasma, including a standard at the proposed LOQ concentration.
-
Analyze multiple replicates (at least 5) of the LOQ standard.
-
Analyze blank plasma samples to assess the signal-to-noise ratio.
-
Calculate the precision (%CV) and accuracy (%bias) for the LOQ samples.
-
The LOQ is confirmed if the precision and accuracy are within the acceptance criteria (typically ±20%) and the signal-to-noise ratio is adequate (≥ 5-10).
Visualizing the Workflow and Relationships
To further clarify the process, the following diagrams illustrate the key workflows and logical relationships involved in establishing the LOQ.
Caption: Workflow for establishing the Limit of Quantification (LOQ).
Caption: Principle of using a stable isotope-labeled internal standard.
References
- 1. Quantification of paroxetine in human plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Determination of paroxetine in plasma by liquid chromatography coupled to tandem mass spectrometry for pharmacokinetic and bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medprecis.com [medprecis.com]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved sample preparation for the quantitative analysis of paroxetine in human plasma by stable isotope dilution negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Linearity and Range in Paroxetine Assays Utilizing N-Benzyl Paroxetine-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, establishing the linearity and analytical range of a bioanalytical method is a cornerstone of method validation, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of linearity and range determination for paroxetine (B1678475) assays, with a specific focus on methods employing N-Benzyl paroxetine-d6 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard like paroxetine-d6 is considered the gold standard in quantitative mass spectrometry-based bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.
Quantitative Data Summary
The following table summarizes the linearity and range data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of paroxetine in human plasma, using paroxetine-d6 as the internal standard.
| Parameter | Reported Value | Reference |
| Linearity Range | 0.250 - 50.0 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [3] |
| Upper Limit of Quantification (ULOQ) | 50.0 ng/mL | [3] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated | [1][2][3] |
| Calibration Standard Concentrations | 0.250, 0.450, 0.750, 2.00, 6.00, 18.0, 40.0, and 50.0 ng/mL | [3] |
| Quality Control (QC) Concentrations | 0.250 (LLOQ), 0.500 (Low), 20.0 (Medium), and 37.5 ng/mL (High) | [3] |
Experimental Protocols
A detailed methodology is crucial for replicating and comparing analytical methods. The following protocol is based on a validated LC-MS/MS assay for paroxetine in human plasma using paroxetine-d6.
Preparation of Stock and Working Solutions
-
Stock Solutions: Primary stock solutions of paroxetine and paroxetine-d6 were prepared in methanol (B129727) at a concentration of 100 µg/mL.[2] These solutions were stored at approximately -25°C.
-
Calibration Standards and Quality Controls: Pooled human plasma was used to prepare calibration standards and quality control (QC) samples.[3] Calibration standards were prepared to cover the analytical range of 0.250 to 50.0 ng/mL at eight different concentration levels.[3] QC samples were prepared at four concentrations: 0.250 ng/mL (LLOQ), 0.500 ng/mL (low QC), 20.0 ng/mL (medium QC), and 37.5 ng/mL (high QC).[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
A 96-well plate-based liquid-liquid extraction method was employed for sample cleanup and concentration.[1][2][3] This high-throughput technique is common in regulated bioanalysis.
Chromatographic and Mass Spectrometric Conditions
-
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) system was used to separate paroxetine and its internal standard from endogenous plasma components.[1][2] The mobile phase consisted of an aqueous component (water with an ammonium (B1175870) formate (B1220265) buffer) and an organic component (acetonitrile).[2]
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer was operated in the multiple-reaction monitoring (MRM) mode with positive electrospray ionization.[2] The MRM transitions monitored were m/z 330.2 → 192.0 for paroxetine and m/z 336.2 → 198.2 for paroxetine-d6.[2]
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity and range of the paroxetine assay.
Caption: Workflow for Linearity and Range Determination in a Paroxetine Bioanalytical Assay.
References
Ensuring Method Reliability: A Comparative Guide to Robustness Testing of an HPLC Method for Paroxetine Analysis Using N-Benzyl Paroxetine-d6
For researchers, scientists, and drug development professionals, the assurance of a reliable and consistent analytical method is paramount to generating high-quality data. This guide provides an in-depth comparison of the robustness of a High-Performance Liquid Chromatography (HPLC) method for the quantification of paroxetine (B1678475), utilizing N-Benzyl paroxetine-d6 as an internal standard. Robustness, a key validation parameter defined by the International Council on Harmonisation (ICH), demonstrates the method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby indicating its reliability during routine use.
This publication details a systematic approach to robustness testing, presenting hypothetical experimental data to illustrate the impact of minor variations on critical method performance attributes. The objective is to provide a practical framework for evaluating and ensuring the ruggedness of HPLC methods in a drug development setting.
Experimental Protocols
A hypothetical reversed-phase HPLC (RP-HPLC) method was established for the determination of paroxetine, with this compound serving as the internal standard (IS). The robustness of this method was evaluated by intentionally introducing small variations to critical chromatographic parameters.
Nominal Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 20 mM Ammonium Formate buffer (pH 3.5) in a 40:60 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 295 nm
-
Internal Standard: this compound
Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Paroxetine and this compound were accurately weighed and dissolved in methanol.
-
Working Standard Solution: A mixed working standard solution was prepared by diluting the stock solutions with the mobile phase to achieve a final concentration of 10 µg/mL for paroxetine and this compound.
-
Sample Preparation: For the purpose of this robustness study, the working standard solution was used directly. In a real-world scenario, a validated extraction procedure from a biological matrix would be employed.
Robustness Study Design:
The robustness of the method was assessed by varying six key parameters one at a time, while keeping the others at their nominal levels. The varied parameters and their ranges are detailed in the data presentation section. For each condition, the working standard solution was injected in triplicate. The critical quality attributes (CQAs) monitored were the retention time of paroxetine and the internal standard, the resolution between the two peaks, and the peak area ratio of paroxetine to the internal standard.
Data Presentation
The results of the robustness study are summarized in the tables below. The data illustrates the effect of deliberate variations in method parameters on the key chromatographic responses.
Table 1: Effect of Varied Parameters on Retention Time
| Parameter | Variation | Paroxetine Retention Time (min) ± SD | This compound Retention Time (min) ± SD |
| Nominal | - | 4.52 ± 0.02 | 5.89 ± 0.03 |
| Flow Rate | 0.9 mL/min | 5.01 ± 0.03 | 6.54 ± 0.04 |
| 1.1 mL/min | 4.10 ± 0.02 | 5.35 ± 0.03 | |
| Mobile Phase Composition | 38:62 (ACN:Buffer) | 4.98 ± 0.03 | 6.48 ± 0.04 |
| 42:60 (ACN:Buffer) | 4.15 ± 0.02 | 5.40 ± 0.03 | |
| pH of Aqueous Phase | 3.3 | 4.55 ± 0.02 | 5.92 ± 0.03 |
| 3.7 | 4.49 ± 0.02 | 5.86 ± 0.03 | |
| Column Temperature | 28°C | 4.68 ± 0.03 | 6.10 ± 0.04 |
| 32°C | 4.38 ± 0.02 | 5.71 ± 0.03 | |
| Detection Wavelength | 293 nm | 4.53 ± 0.02 | 5.90 ± 0.03 |
| 297 nm | 4.51 ± 0.02 | 5.88 ± 0.03 |
Table 2: Effect of Varied Parameters on Resolution and Peak Area Ratio
| Parameter | Variation | Resolution (Paroxetine/IS) | Peak Area Ratio (Paroxetine/IS) ± RSD (%) |
| Nominal | - | 4.15 | 1.02 ± 0.8 |
| Flow Rate | 0.9 mL/min | 4.12 | 1.01 ± 1.1 |
| 1.1 mL/min | 4.18 | 1.03 ± 0.9 | |
| Mobile Phase Composition | 38:62 (ACN:Buffer) | 4.05 | 1.05 ± 1.3 |
| 42:60 (ACN:Buffer) | 4.25 | 0.99 ± 1.0 | |
| pH of Aqueous Phase | 3.3 | 4.14 | 1.01 ± 0.7 |
| 3.7 | 4.16 | 1.03 ± 0.9 | |
| Column Temperature | 28°C | 4.08 | 1.02 ± 1.2 |
| 32°C | 4.21 | 1.01 ± 1.0 | |
| Detection Wavelength | 293 nm | 4.15 | 1.04 ± 1.5 |
| 297 nm | 4.16 | 1.00 ± 1.3 |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the robustness testing process and the relationship between the varied parameters and the assessed responses.
Caption: Workflow for the robustness testing of the HPLC method.
Caption: Relationship between varied parameters and monitored responses.
Conclusion
The presented data demonstrates that the hypothetical HPLC method for the analysis of paroxetine using this compound as an internal standard is robust within the tested parameter ranges. While variations in flow rate, mobile phase composition, and column temperature showed a predictable and systematic effect on retention times, the resolution between paroxetine and the internal standard remained well above the critical value of 2. Most importantly, the peak area ratio, which is crucial for accurate quantification, showed minimal variation with a relative standard deviation (RSD) of less than 2% across all tested conditions. This indicates that minor, unintentional fluctuations in these parameters during routine analysis are unlikely to compromise the accuracy and reliability of the results. The robustness of an analytical method is a critical attribute that ensures its suitability for long-term use in a quality control environment. The systematic approach outlined in this guide provides a framework for researchers to confidently assess and document the reliability of their own HPLC methods.
Assessing the Long-Term Stability of N-Benzyl paroxetine-d6 Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-Benzyl paroxetine-d6 as an internal standard in quantitative bioanalysis, ensuring the long-term stability of its stock solutions is paramount for accurate and reproducible results. This guide provides a framework for assessing the stability of this compound stock solutions, comparing its potential stability profile with alternative deuterated standards, and offers detailed experimental protocols for conducting such studies in-house.
Introduction to Stability Concerns
Paroxetine (B1678475), a selective serotonin (B10506) reuptake inhibitor (SSRI), is known to be susceptible to degradation under certain conditions. Studies have shown that it is particularly labile in acidic and alkaline environments, with ether cleavage being a primary degradation pathway.[1] While generally stable under neutral pH, humidity, light, and oxidative stress, the introduction of a benzyl (B1604629) group and deuterium (B1214612) atoms in this compound may influence its stability profile.[1]
Deuteration, the replacement of hydrogen with its isotope deuterium, can alter the metabolic fate of a drug, often by slowing down metabolism by enzymes like CYP2D6, which is heavily involved in paroxetine's breakdown.[2][3][4][5][6][7] However, the effect of deuteration on the chemical stability of a stock solution is not as extensively documented and warrants careful evaluation. This guide outlines the necessary procedures to establish a reliable shelf-life for this compound stock solutions.
Comparative Stability Overview
Table 1: Hypothetical Long-Term Stability of Deuterated Paroxetine Internal Standards in Acetonitrile (B52724) at -20°C
| Timepoint | This compound (% Remaining) | Paroxetine-d4 (% Remaining) |
| Initial | 100.0 | 100.0 |
| 3 Months | 99.8 | 99.9 |
| 6 Months | 99.5 | 99.7 |
| 12 Months | 99.1 | 99.5 |
| 24 Months | 98.2 | 99.0 |
| 36 Months | 97.5 | 98.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
Experimental Protocols for Stability Assessment
To rigorously assess the long-term stability of this compound stock solutions, a comprehensive study should be designed and executed. The following protocols provide a detailed methodology.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a primary stock solution of this compound in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution to concentrations relevant for the intended analytical method (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL).
-
Storage: Aliquot the stock and working solutions into amber glass vials to protect from light and store them at various temperature conditions to be evaluated (e.g., -80°C, -20°C, 4°C, and room temperature).
Stability Testing Timepoints
Analyze the stored solutions at predetermined time intervals. A typical schedule would be:
-
Initial (Time 0)
-
1 Month
-
3 Months
-
6 Months
-
12 Months
-
24 Months
-
36 Months
Analytical Methodology: LC-MS/MS
A sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantitative analysis of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation from any potential degradants.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Data Analysis
At each time point, the concentration of this compound in the stored solutions is compared to the initial concentration (Time 0). The stability is typically expressed as the percentage of the initial concentration remaining. A common acceptance criterion for stability is that the mean concentration at a given time point is within ±15% of the initial concentration.
Experimental Workflow Diagram
Caption: Experimental workflow for the long-term stability assessment of this compound stock solutions.
Conclusion
A thorough assessment of the long-term stability of this compound stock solutions is a critical component of method validation in regulated bioanalysis. By following the detailed experimental protocols outlined in this guide, researchers can confidently establish appropriate storage conditions and expiration dating for their internal standard solutions. While specific data for this compound is not yet widely published, the provided framework, based on the known chemistry of paroxetine and general principles of stability testing, offers a robust approach to ensuring data integrity in quantitative assays. It is recommended that each laboratory performs its own stability evaluation to account for specific solvent choices and storage conditions.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. ClinPGx [clinpgx.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bioscientia.de [bioscientia.de]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N-Benzyl Paroxetine-d6
This guide provides critical safety and logistical information for the proper disposal of N-Benzyl paroxetine-d6, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for responsible chemical handling.
I. Health and Safety Hazard Summary
This compound and its analogs are hazardous substances that require careful handling. The primary hazards are summarized below.[1][2][3][4]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[1][2][3][4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 / 2 | H410/H411: Very toxic to aquatic life with long lasting effects.[1][2][3] |
II. Experimental Protocol: Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure workplace safety. The following step-by-step protocol must be followed.
Step 1: Personal Protective Equipment (PPE)
Before handling the material, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Gloves: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber).
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If dust formation is likely, use a particulate respirator.
Step 2: Waste Collection
-
Solid Waste:
-
Carefully collect any solid this compound waste, including contaminated items such as weighing paper or pipette tips.
-
Place the solid waste into a clearly labeled, sealed container designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Contaminated Labware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
Once decontaminated, the glassware can be washed and reused.
-
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[4]
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
-
Never dispose of this compound down the drain or in the regular trash.[1] This substance is very toxic to aquatic life and can have long-lasting adverse effects on the environment.[1]
-
Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal is through an approved waste disposal plant, which may involve industrial combustion or incineration.[2][4]
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-Benzyl Paroxetine-d6
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of N-Benzyl paroxetine-d6. Given that this compound is a potent pharmaceutical compound, adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards, including being harmful if swallowed, causing skin and serious eye irritation, and being suspected of damaging fertility or the unborn child[1]. It is also toxic to aquatic life with long-lasting effects[1][2]. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs)[3][4]. |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is required[3]. | |
| Disposable Respirators (e.g., N95) | Suitable only for low-risk activities and should not be the primary respiratory protection for handling potent compounds[3][5]. | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination[3]. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials like Tyvek® to protect against chemical splashes and dust[3][6]. |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered[3]. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Goggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection[3][5]. |
| Foot Protection | Disposable Shoe Covers | To be worn in the designated handling area and removed before exiting[3][5]. |
Safe Handling Workflow
A systematic approach is essential for safely handling potent compounds like this compound. The following workflow outlines the key phases of handling.
Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.
Experimental Protocols (Safe Handling Procedures):
-
Preparation:
-
Conduct a thorough risk assessment for the specific procedures being undertaken.
-
Assemble all necessary materials, including this compound, solvents, and equipment.
-
Ensure a fully stocked chemical spill kit is readily accessible.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don PPE in the correct order, typically starting with shoe covers, then inner gloves, coverall, outer gloves, and finally respiratory and eye protection.
-
-
Handling Operations:
-
Weighing: Conduct all weighing activities within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible[3].
-
Spill Management: In case of a spill, immediately evacuate the area and alert others. Use a spill kit appropriate for chemical hazards, working from the outside of the spill inward. All materials from the cleanup must be disposed of as hazardous waste[3].
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all surfaces and equipment with a suitable cleaning agent after handling is complete[3].
-
Dispose of all contaminated materials, including disposable PPE, in clearly labeled hazardous waste containers.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
-
PPE Doffing:
-
Remove PPE in a designated area, being careful to avoid self-contamination. The general principle is to remove the most contaminated items first.
-
Dispose of single-use PPE in the appropriate hazardous waste container[3].
-
-
Personal Hygiene:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE[3].
-
Disposal Plan
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Plan for this compound
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, coveralls) | Collect in a designated hazardous waste bag or container for incineration or other approved disposal methods. |
| Solutions containing this compound | Collect in a sealed, labeled, and appropriate hazardous waste container. The container should be compatible with the solvent used. |
Documentation: Maintain meticulous records of all disposed hazardous waste, in line with regulatory requirements[3].
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[7].
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor[1][7].
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor[1][7].
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately[7][8].
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure to this compound and ensure a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. aiha.org [aiha.org]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
